molecular formula C28H49N5O13 B609447 N-(Azido-PEG3)-N-Boc-PEG4-NHS ester CAS No. 2112731-96-9

N-(Azido-PEG3)-N-Boc-PEG4-NHS ester

Cat. No.: B609447
CAS No.: 2112731-96-9
M. Wt: 663.7 g/mol
InChI Key: HPZJDOZGYDPWNJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(Azido-PEG3)-N-Boc-PEG4-NHS ester is a branched PEG derivative with a terminal azide group, Boc protected amino group, and a terminal NHS ester. The azide group enables PEGylation via Click Chemistry. The protected amine can be deprotected by acidic conditions. The NHS ester can be used to label the primary amines (-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules.

Properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H49N5O13/c1-28(2,3)45-27(37)32(8-12-40-16-20-43-19-15-39-11-7-30-31-29)9-13-41-17-21-44-23-22-42-18-14-38-10-6-26(36)46-33-24(34)4-5-25(33)35/h4-23H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPZJDOZGYDPWNJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(CCOCCOCCOCCN=[N+]=[N-])CCOCCOCCOCCOCCC(=O)ON1C(=O)CCC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H49N5O13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201100057
Record name 5,8,11,14-Tetraoxa-2-azaheptadecanedioic acid, 2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]-, 1-(1,1-dimethylethyl) 17-(2,5-dioxo-1-pyrrolidinyl) ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201100057
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

663.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2112731-96-9
Record name 5,8,11,14-Tetraoxa-2-azaheptadecanedioic acid, 2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]-, 1-(1,1-dimethylethyl) 17-(2,5-dioxo-1-pyrrolidinyl) ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2112731-96-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5,8,11,14-Tetraoxa-2-azaheptadecanedioic acid, 2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]-, 1-(1,1-dimethylethyl) 17-(2,5-dioxo-1-pyrrolidinyl) ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201100057
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Whitepaper: N-(Azido-PEG3)-N-Boc-PEG4-NHS Ester in Advanced Bioconjugation

[1]

Executive Summary

N-(Azido-PEG3)-N-Boc-PEG4-NHS ester is a high-precision, heterobifunctional polyethylene glycol (PEG) derivative designed for the construction of complex bioconjugates, including Proteolysis Targeting Chimeras (PROTACs), Antibody-Drug Conjugates (ADCs), and multivalent scaffolds.[1]

Its unique architecture features a tertiary amine core protected by a tert-butyloxycarbonyl (Boc) group, flanked by two asymmetric PEG arms terminating in an NHS ester and an Azide group.[1] This design enables orthogonal "dual-click" and amine-labeling chemistries, while the central Boc-protected amine serves as a latent functionality for solubility modulation or tertiary conjugation upon deprotection.[1]

This guide details the physicochemical properties, reaction mechanisms, and validated protocols for deploying this linker in drug discovery and chemical biology.[1]

Part 1: Chemical Architecture & Properties

Structural Analysis

The molecule is built upon a central nitrogen atom that acts as a junction point, creating a branched or "Y-shaped" linker system.[1]

  • Arm A (Electrophilic): A PEG4 spacer terminating in an N-hydroxysuccinimide (NHS) ester. This arm targets primary amines (e.g., Lysine residues, N-termini) via acylation.[1]

  • Arm B (Bioorthogonal): A PEG3 spacer terminating in an Azide (

    
    ) group.[1] This arm participates in Click Chemistry (CuAAC or SPAAC).[2][3]
    
  • Core (Latent Nucleophile): The central nitrogen is capped with a Boc group. In this state, it is non-reactive and chemically inert.[1] Upon acidic deprotection, it reveals a secondary amine, altering the linker's charge profile and allowing for further modification.[1]

Physicochemical Profile[1][3]
PropertySpecification
Chemical Name This compound
CAS Number 2112731-96-9
Molecular Formula

Molecular Weight ~663.72 Da
Solubility Soluble in DMSO, DMF, DCM.[1] Limited solubility in water (requires organic co-solvent).
Purity Grade Typically >95% (HPLC)
Storage -20°C, Desiccated, Inert atmosphere (Argon/Nitrogen)
Structural Visualization

The following diagram illustrates the functional connectivity of the linker.

ChemicalStructureCenterCentral Nitrogen(Junction)BocBoc Group(Acid Labile Protection)Center->BocProtectedPEG3PEG3 SpacerCenter->PEG3PEG4PEG4 SpacerCenter->PEG4AzideAzide Group (-N3)(Click Chemistry)PEG3->AzideNHSNHS Ester(Amine Reactive)PEG4->NHS

Figure 1: Functional topology of this compound, highlighting orthogonal reactive handles.

Part 2: Mechanism of Action & Applications

Orthogonality Principle

The power of this linker lies in its chemoselectivity . The three functional groups react under mutually exclusive conditions:

  • pH 7.0–8.5: NHS ester reacts with amines (Amide bond formation). Azide and Boc remain stable.

  • Catalytic Cu(I) or Strain: Azide reacts with Alkynes (Triazole formation). NHS and Boc remain stable (if pH is controlled).

  • Acidic (TFA/HCl): Boc group is removed. Amide and Triazole bonds remain stable.

Key Applications
  • PROTAC Linker Design: The PEG chains provide flexibility and water solubility, crucial for inducing ternary complexes between an E3 ligase and a target protein.[1] The central amine (post-deprotection) allows for the introduction of a third vector, such as a solubility tag or a fluorophore, creating "smart" degraders.[1]

  • Antibody-Drug Conjugates (ADCs): Used to attach small molecule drugs (via the Azide/Click handle) to antibodies (via the NHS handle). The hydrophilic PEG spacer reduces aggregation of hydrophobic payloads.

  • Surface Functionalization: Immobilization of azide-tagged biomolecules onto amine-coated surfaces (e.g., glass slides, nanoparticles).[1]

Part 3: Experimental Protocols

Workflow Overview

The standard workflow involves sequential conjugation. It is generally recommended to perform the NHS-ester reaction first , as the NHS group is susceptible to hydrolysis in aqueous buffers.[1]

WorkflowStep1Step 1: Amine Conjugation(React NHS with Protein/Ligand)Step2Purification(Remove excess linker/hydrolyzed byproducts)Step1->Step2Step3Step 2: Click Chemistry(React Azide with Alkyne-Payload)Step2->Step3Step4Step 3: Boc Deprotection(Optional: Expose central amine)Step3->Step4

Figure 2: Sequential conjugation workflow prioritizing the hydrolytically unstable NHS ester.

Protocol A: Conjugation to Primary Amines (NHS Reaction)

Objective: Attach the linker to a protein (e.g., Antibody) or an amine-containing small molecule.

Reagents:

  • Target molecule (Protein/Peptide) in amine-free buffer (PBS, pH 7.2–7.5).[1] Note: Avoid Tris or Glycine buffers.[4][5]

  • Linker stock solution (10–50 mM in dry DMSO or DMF).

Procedure:

  • Preparation: Dissolve the this compound in anhydrous DMSO immediately before use. Do not store the stock solution.

  • Mixing: Add the linker solution to the protein sample.

    • Molar Ratio: Use 10–20 equivalents of linker for proteins (to ensure labeling). Use 1.1–1.5 equivalents for small molecules.

    • Solvent Limit: Keep final organic solvent concentration <10% (v/v) to prevent protein denaturation.

  • Incubation: Incubate at Room Temperature (RT) for 30–60 minutes or at 4°C for 2 hours.

  • Quenching (Optional): Add 1M Tris (pH 8.0) to a final concentration of 50 mM to quench unreacted NHS esters.

  • Purification: Remove excess linker via Desalting Column (e.g., PD-10) or Dialysis.[1]

    • Validation: Confirm conjugation via LC-MS (mass shift) or UV-Vis (if the linker or payload has absorbance).[1]

Protocol B: Click Chemistry (CuAAC)

Objective: React the Azide-tagged conjugate with an Alkyne-functionalized payload.[1][2][3]

Reagents:

  • Azide-conjugate (from Protocol A).[1][4]

  • Alkyne-partner (Terminal alkyne).[1]

  • Catalyst:

    
     + THPTA (Ligand) + Sodium Ascorbate (Reductant).
    

Procedure:

  • Mix: Combine Azide-conjugate and Alkyne-partner (1.5–2.0 eq) in PBS/DMSO mixture.

  • Catalyst Prep: Pre-mix

    
     and THPTA (1:5 molar ratio) before adding to the reaction. This protects the protein from oxidative damage.
    
  • Initiation: Add Sodium Ascorbate (final conc. 2–5 mM) to initiate the reaction.

  • Incubation: React for 1 hour at RT under inert atmosphere (flush headspace with

    
    ).
    
  • Purification: EDTA treatment may be required to strip Copper ions, followed by size-exclusion chromatography.[1]

Protocol C: Boc Deprotection

Objective: Remove the Boc group to expose the central secondary amine.

Reagents:

  • Trifluoroacetic acid (TFA) or HCl in Dioxane.

  • Dichloromethane (DCM).

Procedure:

  • Dissolve: Dissolve the construct in minimal DCM.

  • Acidify: Add TFA to a final concentration of 25–50% (v/v).

  • React: Stir at RT for 30 minutes. Monitor by LC-MS (loss of Boc group: -100 Da mass shift).

  • Workup: Evaporate solvent under reduced pressure (

    
     stream). Co-evaporate with toluene or ether to remove residual TFA.
    
  • Neutralization: The product will be a TFA salt. Neutralize with weak base (e.g.,

    
    ) immediately prior to the next reaction step.
    

Part 4: Troubleshooting & Stability

IssueProbable CauseCorrective Action
Low NHS Conjugation Yield Hydrolysis of NHS ester.[1][4]Ensure buffers are strictly amine-free and pH < 8.[1]0. Dissolve linker in dry DMSO immediately before use.
Protein Precipitation High organic solvent conc.Keep DMSO/DMF < 10% v/v. Add linker slowly while vortexing.
No Click Reaction Copper oxidation.Use fresh Sodium Ascorbate. Increase THPTA ligand concentration. Flush with Argon.
Boc Group Intact Insufficient acidity/time.Increase TFA concentration to 50%. Ensure the construct is soluble in the TFA/DCM mix.

References

  • AxisPharm. this compound Product Data Sheet. Catalog #AP11705. [Link][1]

  • Hermanson, G. T. Bioconjugate Techniques. 3rd Edition, Academic Press, 2013.[1] (General reference for NHS/Click protocols).

  • Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001).[1] Click Chemistry: Diverse Chemical Function from a Few Good Reactions. Angewandte Chemie International Edition, 40(11), 2004-2021.[1]

A Comprehensive Technical Guide to N-(Azido-PEG3)-N-Boc-PEG4-NHS Ester: Properties, Applications, and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth exploration of the heterobifunctional linker, N-(Azido-PEG3)-N-Boc-PEG4-NHS ester, a critical reagent in modern bioconjugation, drug delivery, and the development of novel therapeutics such as Proteolysis Targeting Chimeras (PROTACs). We will dissect its molecular architecture, elucidate the function of its constituent parts, and provide detailed protocols for its application, grounded in established biochemical principles.

Molecular Profile and Physicochemical Properties

This compound is a branched polyethylene glycol (PEG) linker meticulously designed with three distinct functional moieties, each serving a strategic purpose in chemical biology and drug development. Understanding its fundamental properties is paramount to its effective utilization.

The precise molecular weight of this compound is 663.72 g/mol , with a chemical formula of C28H49N5O13.[1][2] Its structure is characterized by a central nitrogen atom from which two PEG chains of differing lengths and functionalities extend.

PropertyValueSource(s)
Molecular Weight 663.72 g/mol [1][2]
Chemical Formula C28H49N5O13[1][2]
CAS Number 2112731-96-9[1][2]
Purity Typically >90-95%[1][2]

The PEG backbone imparts favorable pharmacokinetic properties, including enhanced water solubility and biocompatibility, which can improve the in vivo performance of the resulting conjugates.[3][4][5]

Deconstruction of Functional Moieties: A Trifecta of Reactivity

The utility of this compound stems from its three key functional groups: the azide, the Boc-protected amine, and the N-hydroxysuccinimide (NHS) ester. The strategic arrangement of these groups allows for a controlled, stepwise conjugation of different molecular entities.

G cluster_molecule This compound cluster_reactivity Functional Reactivity Core_N Central Nitrogen PEG3 PEG3 Chain Core_N->PEG3 PEG4 PEG4 Chain Core_N->PEG4 Azide Azide (N3) Click Reacts with alkynes (e.g., DBCO, BCN) Azide->Click PEG3->Azide Click Chemistry Handle Boc Boc Group Boc->Core_N Amine Protection Deprotection Removed by acid (e.g., TFA) Boc->Deprotection NHS NHS Ester PEG4->NHS Amine-Reactive Handle Amine Reacts with primary amines (e.g., Lysine residues) NHS->Amine

Caption: Functional components of this compound.

The Azide Group: A Gateway to Click Chemistry

The terminal azide group (N3) on the PEG3 arm is a bioorthogonal handle for "click chemistry".[6] This set of reactions, pioneered by K.B. Sharpless, is known for its high yield, specificity, and biocompatibility.[7] The azide group readily participates in Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with molecules containing terminal alkyne or strained cyclooctyne (e.g., DBCO, BCN) moieties, respectively.[8][9][10] This allows for the efficient and stable ligation of a wide range of molecules, including fluorescent dyes, peptides, or targeting ligands.[11]

The NHS Ester: Forging Stable Amide Bonds

The N-hydroxysuccinimide ester is a highly reactive group that specifically targets primary amines, such as the side chain of lysine residues in proteins or amine-modified oligonucleotides, to form a stable amide bond.[12][13] This reaction is most efficient at a slightly alkaline pH (typically 8.0-8.5) and is a cornerstone of bioconjugation due to its reliability and the prevalence of primary amines in biomolecules.[] The inherent instability of the NHS ester in aqueous solutions necessitates its prompt use after dissolution.[15]

The Boc Protecting Group: Ensuring Orthogonal Reactivity

The tert-butyloxycarbonyl (Boc) group serves as a protecting group for the central amine.[16][17] This is crucial for ensuring orthogonal reactivity, preventing the central amine from reacting prematurely during the NHS ester conjugation step.[18] The Boc group is stable to the basic conditions required for NHS ester reactions but can be selectively and cleanly removed under acidic conditions, such as with trifluoroacetic acid (TFA), to reveal a free amine for subsequent modifications.[16][19]

Applications in Drug Development and Research

The unique trifunctional nature of this linker makes it a versatile tool, particularly in the construction of complex biomolecules like Antibody-Drug Conjugates (ADCs) and PROTACs.[3][5][8]

Architecting PROTACs

PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. The linker plays a critical role in the efficacy of a PROTAC, influencing the formation and stability of the ternary complex (Target Protein-PROTAC-E3 Ligase).[5] this compound is an ideal scaffold for PROTAC synthesis.[8] A typical strategy involves:

  • Reacting the NHS ester with the amine group on a ligand for the target protein.

  • Deprotecting the Boc group to reveal the secondary amine.

  • Coupling this newly exposed amine to a ligand for an E3 ligase.

  • Utilizing the azide group via click chemistry to attach an imaging agent or other modality.

PROTAC_Workflow cluster_synthesis PROTAC Synthesis Workflow Linker This compound Step1 1. NHS Ester Reaction (pH 8.0-8.5) Linker->Step1 Target_Ligand Target Protein Ligand (with Amine) Target_Ligand->Step1 E3_Ligand E3 Ligase Ligand (with Carboxylic Acid) Step3 3. Amide Bond Formation (e.g., EDC/NHS coupling) E3_Ligand->Step3 Imaging_Agent Imaging Agent (with Alkyne) Step4 4. Click Chemistry (CuAAC or SPAAC) Imaging_Agent->Step4 Intermediate1 Intermediate 1 (Azide-PEG3-Boc-Linker-Target Ligand) Step1->Intermediate1 Step2 2. Boc Deprotection (Acidic conditions, e.g., TFA) Intermediate1->Step2 Intermediate2 Intermediate 2 (Azide-PEG3-NH-Linker-Target Ligand) Step2->Intermediate2 Intermediate2->Step3 PROTAC_Core PROTAC Core (E3 Ligand-Linker-Target Ligand with Azide) Step3->PROTAC_Core PROTAC_Core->Step4 Final_PROTAC Final PROTAC Conjugate Step4->Final_PROTAC

Caption: Stepwise synthesis of a PROTAC using the trifunctional linker.

Bioconjugation and Surface Modification

This linker is also valuable for conjugating proteins or other biomolecules to surfaces or nanoparticles. For instance, a protein can be attached via its lysine residues using the NHS ester, and the azide can then be used to "click" the protein onto a surface functionalized with an alkyne. This enables the creation of biosensors, targeted drug delivery vehicles, and other advanced materials.[12]

Experimental Protocols: A Self-Validating Approach

The following protocols are designed to be self-validating, with in-process checks and rationale provided for each critical step.

Protocol 1: Conjugation of this compound to a Protein

This protocol details the coupling of the linker to primary amines on a generic protein.

Materials:

  • Protein of interest (e.g., BSA, IgG) in a suitable buffer (e.g., PBS), free of primary amines like Tris.

  • This compound.

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).

  • 0.1 M Sodium Bicarbonate buffer, pH 8.3-8.5.[15]

  • Desalting columns (e.g., Sephadex G-25) for purification.

Methodology:

  • Buffer Exchange (Justification): The protein must be in an amine-free buffer at a pH of 8.0-8.5. Buffers like Tris contain primary amines and will compete with the protein for reaction with the NHS ester. The slightly alkaline pH deprotonates the epsilon-amino group of lysine, enhancing its nucleophilicity and reaction efficiency.[]

    • Procedure: Exchange the protein buffer to 0.1 M Sodium Bicarbonate buffer (pH 8.3) using a desalting column or dialysis. Adjust protein concentration to 1-5 mg/mL.

  • NHS Ester Solution Preparation (Justification): NHS esters are susceptible to hydrolysis in aqueous environments.[15] Therefore, the linker should be dissolved in an anhydrous organic solvent immediately before use.

    • Procedure: Dissolve the required amount of this compound in anhydrous DMF or DMSO to create a 10 mM stock solution.[]

  • Stoichiometric Calculation (Justification): A molar excess of the linker is required to drive the reaction to completion. A 10-20 fold molar excess over the protein is a good starting point, but this may need to be optimized to control the degree of labeling.

    • Procedure: Calculate the volume of the 10 mM linker solution needed to achieve the desired molar excess relative to the moles of protein in the reaction.

  • Conjugation Reaction (Justification): The reaction is typically carried out for 1-2 hours at room temperature or overnight at 4°C. Longer incubation times or higher temperatures can increase the risk of protein denaturation and NHS ester hydrolysis.

    • Procedure: Add the calculated volume of the linker solution to the protein solution while gently vortexing. Incubate at room temperature for 1-2 hours with gentle agitation.[][20]

  • Purification (Justification): It is crucial to remove unreacted linker and the NHS by-product, as they can interfere with downstream applications and quantification.

    • Procedure: Purify the protein-linker conjugate using a desalting column equilibrated with a suitable storage buffer (e.g., PBS, pH 7.4).

  • Characterization (Validation): Confirm successful conjugation using techniques like MALDI-TOF mass spectrometry (to observe an increase in mass corresponding to the number of linkers attached) or by using a colorimetric assay (like a TNBSA assay) to quantify the remaining free amines.

Protocol 2: Boc Deprotection of the Protein-Linker Conjugate

This protocol describes the removal of the Boc group to expose the secondary amine for further conjugation.

Materials:

  • Boc-protected protein-linker conjugate from Protocol 1.

  • Trifluoroacetic acid (TFA).

  • Dichloromethane (DCM) (optional, for non-aqueous conditions).

  • Desalting columns.

Methodology:

  • Reaction Setup (Justification): The Boc group is labile to strong acids.[16][19] A solution of TFA is typically used for efficient deprotection. The reaction is often performed in an organic solvent like DCM, but for proteins, aqueous acidic conditions can be used, though care must be taken to avoid protein precipitation or denaturation.

    • Procedure: For a protein in aqueous buffer, carefully adjust the pH to acidic conditions (e.g., by adding a stock solution of TFA to a final concentration of 5-50%, depending on protein stability). Incubate on ice for 30-60 minutes.

  • Quenching and Purification (Justification): The acidic conditions must be neutralized to prevent protein damage. Immediate removal of the acid and by-products is essential.

    • Procedure: Immediately purify the deprotected conjugate using a desalting column equilibrated with a neutral buffer (e.g., PBS, pH 7.4). This will remove TFA and small molecule by-products.

  • Validation: Successful deprotection can be confirmed by reacting the newly exposed amine with an amine-reactive fluorescent dye and observing an increase in fluorescence, or by a change in the mass spectrum.

Conclusion

This compound is a powerful and versatile chemical tool that enables the precise construction of complex bioconjugates. Its well-defined reactive handles for amine coupling, click chemistry, and a protected amine allow for a modular and controlled approach to synthesis. By understanding the underlying chemical principles and following robust, self-validating protocols, researchers can effectively leverage this linker to advance the frontiers of drug discovery, diagnostics, and materials science.

References

  • AxisPharm. This compound. [Link]

  • Creative Biolabs. Azido-PEG3-NHS ester (CAT#: ADC-L-099). [Link]

  • Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]

  • JenKem Technology USA. PROTAC PEG Linkers. [Link]

  • Wikipedia. Click chemistry. [Link]

  • Wikipedia. tert-Butyloxycarbonyl protecting group. [Link]

  • Chemistry Steps. Boc Protecting Group for Amines. [Link]

  • El-Sawy, E. R., et al. Review on role alkyne and azide building blocks for click chemistry in organic synthesis and their application. [Link]

  • Scott, J. S., et al. Current strategies for the design of PROTAC linkers: a critical review. [Link]

  • ACS Publications. One-Step Conversion of NHS Esters to Reagents for Site-Directed Labeling of IgG Antibodies. [Link]

  • Nanjing Tengxiang Import & Export Co. Ltd. BOC protecting groups have become a crucial tool in accelerating the development of innovative drugs. [Link]

  • Glen Research. Glen Report 32.26: Technical Brief - NHS Ester Amine Reaction for Oligonucleotide Labeling. [Link]

  • Common Organic Chemistry. Boc Protection Mechanism (Boc2O). [Link]

Sources

An In-Depth Technical Guide to the Solubility of N-(Azido-PEG3)-N-Boc-PEG4-NHS Ester in DMSO and Water

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Section 1: Understanding the Molecular Architecture and its Impact on Solubility

N-(Azido-PEG3)-N-Boc-PEG4-NHS ester is a branched polyethylene glycol (PEG) linker designed for advanced bioconjugation applications.[1] Its solubility is not a simple binary outcome but a nuanced interplay of its distinct functional domains. A thorough understanding of each component is paramount for its effective use.

  • Polyethylene Glycol (PEG) Backbone: The core of this linker consists of PEG chains (PEG3 and PEG4). PEG is renowned for its hydrophilicity and ability to confer favorable solubility characteristics to conjugated molecules.[2][] The ether oxygens in the PEG backbone form hydrogen bonds with water, contributing to its aqueous solubility.[2] In aprotic polar solvents like Dimethyl Sulfoxide (DMSO), the PEG chain also exhibits good solubility.[4]

  • N-hydroxysuccinimide (NHS) Ester: This is a highly reactive functional group designed to form stable amide bonds with primary amines, such as the side chain of lysine residues in proteins.[5][6] However, the NHS ester itself is susceptible to hydrolysis in aqueous environments, a competing reaction that can significantly reduce conjugation efficiency.[7][8][9] This inherent instability in water necessitates careful handling and strategic solvent selection. While many NHS esters have limited solubility in aqueous buffers, they are often dissolved in a water-miscible organic solvent like DMSO or DMF before being added to a reaction mixture.[8]

  • Azido Group (N3): The azide group is a key component for "click chemistry," a set of bioorthogonal reactions that are highly specific and efficient.[10][11][12] Specifically, it reacts with terminal alkynes or strained cyclooctynes.[11][13] The azide group itself is relatively small and can have a variable impact on solubility, though some studies have focused on developing hydrophilic azide-containing reagents to enhance the water solubility of peptides.[10][14][15]

  • tert-Butyloxycarbonyl (Boc) Protecting Group: The Boc group is an acid-labile protecting group for the amine functionality.[16][17] It is generally considered hydrophobic and can decrease the overall aqueous solubility of a molecule.[18][19] Its presence is a critical factor in the solubility profile of the parent molecule.

The interplay of these functional groups dictates the overall solubility behavior of this compound. The hydrophilic PEG chains promote solubility in both DMSO and water, while the hydrophobic Boc group and the reactive, moisture-sensitive NHS ester present challenges, particularly in aqueous media.

Section 2: Quantitative and Qualitative Solubility Profile

A clear understanding of the solubility limits and optimal solvent systems is crucial for reproducible experimental outcomes.

Table 1: Solubility Summary of this compound
SolventSolubilityKey Considerations
DMSO (Dimethyl Sulfoxide) High Recommended as the primary solvent for preparing stock solutions.[5][20] Ensure the use of anhydrous DMSO to minimize hydrolysis of the NHS ester.[8]
Water (Aqueous Buffers) Limited / Prone to Hydrolysis Direct dissolution in aqueous buffers is not recommended due to the high susceptibility of the NHS ester to hydrolysis.[6][7] The rate of hydrolysis is significantly influenced by pH, with faster degradation at higher pH values.[7][8]
DMF (Dimethylformamide) High An alternative to DMSO for preparing stock solutions.[5]

Expert Insight: While the PEG backbone provides a degree of hydrophilicity, the presence of the Boc group and the inherent nature of the NHS ester make direct dissolution in water problematic. The recommended best practice is to first prepare a concentrated stock solution in anhydrous DMSO and then dilute it into the aqueous reaction buffer immediately before use.[5][20] This approach minimizes the exposure of the NHS ester to water, preserving its reactivity.

Section 3: Experimental Protocols for Handling and Use

To ensure the integrity and reactivity of this compound, adherence to validated protocols is essential.

Storage and Handling
  • Storage: The compound is moisture-sensitive and should be stored at -20°C with a desiccant.[5][16]

  • Handling: Before opening, the vial should be allowed to equilibrate to room temperature to prevent moisture condensation.[5][7] It is advisable to weigh out only the required amount for immediate use to avoid repeated opening and closing of the container.[5]

Preparation of a DMSO Stock Solution

This protocol describes the preparation of a concentrated stock solution, which serves as the foundation for subsequent dilutions into aqueous reaction media.

Materials:

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Vortex mixer

  • Microcentrifuge

Procedure:

  • Equilibrate the vial of this compound to room temperature.

  • Briefly centrifuge the vial to collect the powder at the bottom.

  • Carefully weigh the desired amount of the compound in a microcentrifuge tube.

  • Add the appropriate volume of anhydrous DMSO to achieve the target concentration (e.g., 10 mg/mL).

  • Vortex the solution until the compound is completely dissolved. If necessary, gentle warming can be applied.

Workflow for Aqueous Reactions

The following workflow is designed to maximize conjugation efficiency while minimizing hydrolysis of the NHS ester.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis reagent This compound stock_solution Concentrated Stock Solution reagent->stock_solution dmso Anhydrous DMSO dmso->stock_solution reaction_mixture Reaction Mixture stock_solution->reaction_mixture Immediate Dilution aqueous_buffer Amine-free Aqueous Buffer (pH 7-9) aqueous_buffer->reaction_mixture analysis Downstream Analysis (e.g., SDS-PAGE, Mass Spectrometry) reaction_mixture->analysis

Caption: Experimental workflow for using the NHS ester in aqueous solutions.

Key Procedural Notes:

  • Buffer Selection: Use amine-free buffers such as phosphate-buffered saline (PBS) at a pH between 7 and 9.[5] Buffers containing primary amines (e.g., Tris or glycine) will compete with the target molecule for reaction with the NHS ester and must be avoided.[5]

  • Immediate Use: The diluted aqueous solution of the NHS ester should be used immediately, as the NHS-ester moiety readily hydrolyzes.[5] Do not prepare and store aqueous stock solutions.[5]

  • Quenching: After the desired reaction time, the reaction can be quenched by adding an amine-containing buffer like Tris or glycine.[6]

Section 4: The Chemistry of Hydrolysis and its Implications

The primary competing reaction for NHS ester conjugation is hydrolysis.[8][9] This reaction renders the linker inactive for its intended purpose.

hydrolysis_vs_aminolysis cluster_pathways reagent This compound (Active) aminolysis Amide Bond Formation (Desired Product) reagent->aminolysis + Primary Amine (pH 7-9) hydrolysis Carboxylic Acid (Inactive Product) reagent->hydrolysis + H2O (pH dependent)

Caption: Competing reaction pathways for the NHS ester.

The rate of hydrolysis is highly dependent on pH.[8] As the pH increases, the concentration of hydroxide ions, which are potent nucleophiles, also increases, leading to a more rapid breakdown of the NHS ester.[8] This underscores the importance of carefully controlling the pH of the reaction buffer and minimizing the time the linker is in an aqueous environment before reacting with the target molecule. The half-life of NHS esters can range from hours at pH 7 to mere minutes at pH 9.[6][7]

Section 5: Conclusion and Best Practices

The successful application of this compound hinges on a foundational understanding of its solubility characteristics and chemical stability.

Summary of Best Practices:

  • Prioritize Anhydrous DMSO: Always prepare stock solutions in anhydrous DMSO to preserve the integrity of the NHS ester.

  • Work Quickly in Aqueous Solutions: Once diluted into an aqueous buffer, the linker is susceptible to hydrolysis. Use it immediately.

  • Control the pH: Maintain a reaction pH between 7 and 9 for optimal amine reactivity while being mindful of the increased rate of hydrolysis at higher pH values.

  • Avoid Amine-Containing Buffers: Ensure your reaction buffer is free of primary amines that would compete with your target molecule.

By adhering to these principles and protocols, researchers can effectively leverage the capabilities of this versatile linker for their bioconjugation and drug development needs, leading to more reliable and reproducible results.

References

  • AxisPharm. This compound. [Link]

  • G-Biosciences. How to determine reactivity of NHS esters on biotinylation and cross-linking reagents. [Link]

  • Royal Society of Chemistry. Studies of the amidation of porphyrin-NHS esters in dilute aqueous solution. [Link]

  • National Institutes of Health. Succinimidyl Ester Surface Chemistry: Implications of the Competition between Aminolysis and Hydrolysis on Covalent Protein Immobilization. [Link]

  • Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]

  • National Institutes of Health. Hydrophilic Azide-Containing Amino Acid to Enhance the Solubility of Peptides for SPAAC Reactions. [Link]

  • Royal Society of Chemistry. Quantification of N -hydroxysuccinimide and N -hydroxysulfosuccinimide by hydrophilic interaction chromatography (HILIC). [Link]

  • ResearchGate. Hydrophilic Azide-Containing Amino Acid to Enhance the Solubility of Peptides for SPAAC Reactions. [Link]

  • National Institutes of Health. On the origin of the extremely different solubilities of polyethers in water. [Link]

  • National Institutes of Health. A Hydrophilic Azacyclooctyne for Cu-Free Click Chemistry. [Link]

  • Wikipedia. tert-Butyloxycarbonyl protecting group. [Link]

  • National Institutes of Health. A comparative cross-linking strategy to probe conformational changes in protein complexes. [Link]

  • ACS Publications. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. [Link]

  • ResearchGate. Solubility profiles of poly(ethylene glycol)/solvent systems, I: Qualitative comparison of solubility parameter approaches. [Link]

  • Reddit. Having great trouble with a Boc-protection reaction : r/chemhelp. [Link]

  • ACS Publications. Covalently Bound Azido Groups Are Very Specific Water Sensors, Even in Hydrogen-Bonding Environments. [Link]

  • National Institutes of Health. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. [Link]

  • AxisPharm. Azide PEG, Azide linker for Click Chemistry Reactions. [Link]

  • ResearchGate. Determination of Intrinsic Hydrophilicity/Hydrophobicity of Amino Acid Side Chains in Peptides in the Absence of Nearest-Neighbor or Conformational Effects. [Link]

  • Ziath. Samples in DMSO: What an end user needs to know. [Link]

  • ResearchGate. Please suggest a good formulation to dissolve a molecule?. [Link]

Sources

An In-Depth Technical Guide to Biorthogonal Reactions with Azido Linkers

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The advent of bioorthogonal chemistry has fundamentally transformed our ability to probe and manipulate biological systems with unparalleled precision.[1][2] Coined by Carolyn R. Bertozzi in 2003, the term "bioorthogonal" describes chemical reactions that can proceed within a living system without interfering with native biochemical processes.[1] At the heart of many of these powerful transformations lies the azido group—a small, stable, and abiotic functional group that serves as a versatile chemical handle. This in-depth guide provides a comprehensive exploration of the core bioorthogonal reactions involving azido linkers, with a focus on their underlying mechanisms, practical applications in drug development, and detailed experimental protocols. We will delve into the foundational Staudinger ligation, the widely adopted copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), and the revolutionary strain-promoted azide-alkyne cycloaddition (SPAAC). Through a synthesis of technical accuracy and field-proven insights, this guide aims to equip researchers, scientists, and drug development professionals with the knowledge to effectively harness the power of azide-based bioorthogonal chemistry.

The Central Role of the Azido Group in Bioorthogonal Chemistry

To be considered bioorthogonal, a reaction must exhibit several key characteristics: high selectivity, biological inertness of the reactants and the resulting linkage, rapid kinetics under physiological conditions, and the use of functional groups that are not naturally present in biological systems.[3] The azide group (N₃) masterfully fulfills these requirements. Its small size allows for minimal perturbation of biomolecule structure and function, and it is metabolically stable and virtually absent in most living organisms.[3] The azide acts as a soft electrophile, rendering it selectively reactive towards soft nucleophiles like phosphines or specific activated alkynes, while remaining inert to the plethora of hard nucleophiles found in the cellular milieu.[3][4] This exquisite chemoselectivity is the cornerstone of its utility in bioorthogonal chemistry.

The typical strategy for employing azido linkers is a two-step process.[1] First, a biomolecule of interest is tagged with an azide-containing chemical reporter, often through metabolic labeling where cells incorporate an azide-functionalized precursor into macromolecules like proteins or glycans.[1][5] In the second step, a probe molecule equipped with a complementary reactive partner is introduced. This probe, which could be a fluorophore, a drug payload, or an affinity tag, then specifically and covalently ligates to the azido-tagged biomolecule.[1]

Foundational Azide-Based Biorthogonal Reactions

The Staudinger Ligation: A Pioneering Approach

The Staudinger ligation, developed by Bertozzi and coworkers in 2000, was the first reaction to be described as bioorthogonal and laid the groundwork for the entire field.[2][3] It is a modification of the classic Staudinger reaction, in which an azide reacts with a triarylphosphine to form an aza-ylide intermediate.[6][] In the bioorthogonal variant, the phosphine is engineered with an ortho-ester group that acts as an electrophilic trap.[6][]

Mechanism of Action: The reaction is initiated by the nucleophilic attack of the phosphine on the terminal nitrogen of the azide, leading to the formation of an aza-ylide intermediate with the release of dinitrogen gas.[8] This intermediate then undergoes an intramolecular cyclization, where the aza-ylide attacks the proximal ester trap.[3] The resulting five-membered ring is subsequently hydrolyzed to yield a stable amide bond and a phosphine oxide byproduct.[3] A "traceless" version of the Staudinger ligation has also been developed, which cleverly eliminates the phosphine oxide from the final product.[8][9]

Causality in Experimental Design: The Staudinger ligation's key advantage is that it is a metal-free reaction, making it highly biocompatible.[][10] However, its primary limitation is its relatively slow reaction kinetics.[4] This necessitates the use of higher concentrations of reactants and longer incubation times, which can be a drawback for certain applications, particularly in dynamic biological systems.

Diagram of the Staudinger Ligation Mechanism

Staudinger_Ligation Azide R1-N3 (Azide) AzaYlide Aza-ylide Intermediate Azide->AzaYlide + Phosphine Phosphine R2-Phosphine-Ester Phosphine->AzaYlide CyclicIntermediate Cyclic Intermediate AzaYlide->CyclicIntermediate Intramolecular Cyclization Product R1-NH-C(O)-R2 (Amide Bond) CyclicIntermediate->Product + H2O Byproduct Phosphine Oxide CyclicIntermediate->Byproduct + H2O

Caption: Mechanism of the Staudinger Ligation.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The "Click" Chemistry Revolution

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a cornerstone of "click chemistry," a concept introduced by K. Barry Sharpless.[10] This reaction is a highly efficient and specific 1,3-dipolar cycloaddition between a terminal alkyne and an azide, catalyzed by a copper(I) species, to exclusively form a 1,4-disubstituted 1,2,3-triazole.[11][12]

Mechanism of Action: The reaction mechanism involves the formation of a copper(I) acetylide intermediate.[] This species then reacts with the azide to form a six-membered copper-containing ring, which subsequently rearranges and, upon protonation, yields the stable triazole product, regenerating the copper(I) catalyst.[] The use of a copper(I) catalyst dramatically accelerates the reaction rate by a factor of up to 10⁷ to 10⁸ compared to the uncatalyzed thermal reaction, which requires high temperatures and produces a mixture of regioisomers.[11][12]

Causality in Experimental Design: The CuAAC reaction boasts exceptionally fast kinetics and high yields under mild, aqueous conditions, making it a workhorse for bioconjugation.[11] However, the primary drawback of CuAAC for in vivo applications is the cytotoxicity of the copper(I) catalyst, which can generate reactive oxygen species and disrupt cellular processes.[3] This has led to the development of various copper-chelating ligands to mitigate toxicity and improve catalytic efficiency.

Diagram of the CuAAC Workflow

CuAAC_Workflow cluster_reactants Reactants cluster_catalyst Catalyst System AzideBiomolecule Azide-tagged Biomolecule ReactionMix Reaction Mixture AzideBiomolecule->ReactionMix AlkyneProbe Alkyne-bearing Probe AlkyneProbe->ReactionMix CopperSource Cu(II) Source (e.g., CuSO4) CopperSource->ReactionMix ReducingAgent Reducing Agent (e.g., Na Ascorbate) ReducingAgent->ReactionMix Product Triazole-linked Conjugate ReactionMix->Product Click Reaction

Caption: General workflow for a CuAAC reaction.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): The Copper-Free Frontier

To overcome the cytotoxicity issues associated with CuAAC, the strain-promoted azide-alkyne cycloaddition (SPAAC) was developed.[14] This reaction leverages the high ring strain of a cyclooctyne derivative to accelerate the cycloaddition with an azide, completely obviating the need for a metal catalyst.[14][15]

Mechanism of Action: SPAAC is a type of [3+2] cycloaddition where the inherent strain energy of the cyclooctyne ring significantly lowers the activation energy of the reaction with an azide.[14] This allows the reaction to proceed rapidly at physiological temperatures. The reaction is a concerted 1,3-dipolar cycloaddition that forms a stable triazole linkage.[14] Various cyclooctyne derivatives have been developed, such as dibenzocyclooctyne (DBCO) and bicyclo[6.1.0]nonyne (BCN), each with distinct reactivity and stability profiles.[16][17]

Causality in Experimental Design: SPAAC has become the gold standard for in vivo bioorthogonal chemistry due to its excellent kinetics and the absence of a toxic catalyst.[14] The choice of cyclooctyne is critical and depends on the specific application. For instance, more strained cyclooctynes exhibit faster reaction rates but may have lower stability. Conversely, less strained derivatives offer greater stability but with slower kinetics. The design of the azido linker itself, including its length and flexibility, can also influence reaction efficiency.

Diagram of SPAAC Mechanism

SPAAC_Mechanism Azide R1-N3 (Azide) TransitionState [3+2] Cycloaddition Transition State Azide->TransitionState Cyclooctyne R2-Cyclooctyne (Strained Alkyne) Cyclooctyne->TransitionState Triazole Stable Triazole Product TransitionState->Triazole

Caption: Mechanism of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Quantitative Comparison of Azide-Based Biorthogonal Reactions

The choice of a biorthogonal reaction is often dictated by the kinetic requirements of the experiment. The second-order rate constant (k₂) is a crucial parameter for comparing the speed of these reactions.

ReactionReactive PartnersSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)Key AdvantagesKey Limitations
Staudinger Ligation Azide + Engineered Phosphine~0.002 - 0.01Metal-free, highly selectiveSlow kinetics, phosphine oxidation
CuAAC Azide + Terminal Alkyne~10² - 10³Very fast kinetics, high yieldRequires cytotoxic copper catalyst
SPAAC Azide + Cyclooctyne (e.g., DBCO)~0.1 - 1.0Metal-free, fast kinetics, good stabilityCyclooctynes can be bulky

Note: Rate constants are approximate and can vary depending on the specific reactants and reaction conditions.

Applications in Drug Development

Biorthogonal reactions with azido linkers have profound implications for drug development, enabling novel strategies for drug targeting, delivery, and diagnostics.

  • Antibody-Drug Conjugates (ADCs): SPAAC is increasingly used to construct ADCs with a precise drug-to-antibody ratio (DAR).[14] An azide can be incorporated into the antibody, followed by conjugation with a cyclooctyne-bearing drug payload.[14] This site-specific conjugation leads to more homogeneous and efficacious ADC products.

  • Targeted Drug Delivery: Cells or tissues can be metabolically labeled with azido sugars, creating a unique chemical handle for targeted drug delivery.[5] A drug carrier, such as a liposome or nanoparticle functionalized with a strained alkyne, can then "click" onto the azide-labeled cells, enhancing local drug concentration and reducing off-target effects.[5]

  • In Vivo Imaging and Diagnostics: By conjugating a fluorescent probe or imaging agent to an azide-tagged biomolecule, researchers can visualize and track biological processes in real-time within living organisms.[4][16] This has applications in disease diagnosis and monitoring therapeutic response.

  • Prodrug Activation: Biorthogonal reactions can be employed to activate prodrugs at a specific site of action.[18][19] For example, a prodrug can be designed to be inert until it undergoes a bioorthogonal reaction that cleaves a masking group, releasing the active therapeutic agent.

Experimental Protocols

General Protocol for Metabolic Labeling of Cells with Azido Sugars

This protocol provides a general framework for introducing azide functionalities onto cell surface glycans using an azido-sugar precursor, such as N-azidoacetylmannosamine (ManNAz).

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • N-azidoacetylmannosamine (Ac₄ManNAz)

  • Phosphate-buffered saline (PBS)

  • Cyclooctyne-fluorophore conjugate (e.g., DBCO-Fluor 488)

Procedure:

  • Cell Seeding: Seed cells in a suitable culture vessel and allow them to adhere overnight.

  • Metabolic Labeling: Prepare a stock solution of Ac₄ManNAz in DMSO. Supplement the cell culture medium with Ac₄ManNAz to a final concentration of 25-50 µM.

  • Incubation: Incubate the cells for 24-72 hours to allow for the metabolic incorporation of the azido-sugar into cell surface glycans.[14]

  • Washing: Gently wash the cells three times with warm PBS to remove any unincorporated azido-sugar.[14]

  • SPAAC Ligation: Prepare a solution of the DBCO-fluorophore conjugate in PBS or serum-free medium. Add this solution to the cells and incubate for 30-60 minutes at 37°C.

  • Final Wash: Wash the cells three times with PBS to remove any unreacted probe.

  • Analysis: The cells are now ready for analysis by fluorescence microscopy or flow cytometry.

Protocol for CuAAC-Mediated Labeling of a Protein

This protocol outlines the general steps for conjugating an alkyne-bearing probe to an azide-functionalized protein.

Materials:

  • Azide-functionalized protein in a suitable buffer (e.g., PBS, pH 7.4)

  • Alkyne-probe stock solution in DMSO

  • Copper(II) sulfate (CuSO₄) stock solution

  • Sodium ascorbate stock solution (freshly prepared)

  • Tris(benzyltriazolylmethyl)amine (TBTA) or other copper-chelating ligand stock solution in DMSO

  • Desalting column

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the azide-functionalized protein, the alkyne-probe, and the copper-chelating ligand.

  • Catalyst Preparation: In a separate tube, premix the CuSO₄ and sodium ascorbate solutions. A color change to pale yellow indicates the reduction of Cu(II) to the active Cu(I) species. Let this stand for 1-2 minutes.[10]

  • Initiation: Add the catalyst premix to the protein-probe mixture to initiate the reaction.[10]

  • Incubation: Incubate the reaction at room temperature for 1-2 hours with gentle mixing.

  • Purification: Purify the labeled protein using a desalting column to remove the copper catalyst, excess reagents, and byproducts.[10]

  • Characterization: Characterize the resulting conjugate using appropriate analytical techniques, such as SDS-PAGE and mass spectrometry.

Conclusion and Future Outlook

Biorthogonal reactions involving azido linkers have become indispensable tools in chemical biology and drug development. From the pioneering Staudinger ligation to the highly efficient CuAAC and the in vivo-compatible SPAAC, these reactions provide a versatile platform for the precise chemical modification of biomolecules in their native environment. The continued development of new bioorthogonal reactions with even faster kinetics and improved biocompatibility will undoubtedly open up new avenues for understanding complex biological processes and designing next-generation therapeutics and diagnostics.[19][20] As our ability to manipulate biological systems with chemical precision grows, the future of medicine will increasingly rely on the elegant and powerful principles of bioorthogonal chemistry.

References

  • Applications of Bioorthogonal Chemistry in Tumor-Targeted Drug Discovery. (Source: vertexaisearch.cloud.google.com)
  • Applications of Bioorthogonal Chemistry in Tumor-Targeted Drug Discovery. (Source: vertexaisearch.cloud.google.com)
  • Bioorthogonal chemistry. (Source: NIH)
  • A Technical Guide to Bioorthogonal Chemistry Linkers for Researchers and Drug Development Professionals. (Source: Benchchem)
  • Azide-based bioorthogonal chemistry: Reactions and its advances in cellular and biomolecular imaging. (Source: PubMed Central)
  • AZIDE-SPECIFIC LABELLING OF BIOMOLECULES BY STAUDINGER-BERTOZZI LIGATION: PHOSPHINE DERIVATIVES OF FLUORESCENT PROBES SUITABLE FOR SINGLE-MOLECULE FLUORESCENCE SPECTROSCOPY. (Source: NIH)
  • Staudinger Lig
  • Cu Catalyzed Azide-Alkyne Cycloaddition with Pharmacological Applications of Click Chemistry. (Source: Jetir.Org)
  • Recent advances in developing active targeting and multi-functional drug delivery systems via bioorthogonal chemistry. (Source: NIH)
  • Chemical Probes for Molecular Imaging and Detection of Hydrogen Sulfide and Reactive Sulfur Species in Biological Systems. (Source: NIH)
  • The Definitive Guide to Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). (Source: Benchchem)
  • Applications of Bioorthogonal Chemistry in Tumor-Targeted Drug Discovery. (Source: PubMed)
  • Application Notes and Protocols for Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). (Source: Benchchem)
  • Bioorthogonal chemistry. (Source: Wikipedia)
  • Bioorthogonal Chemistry and Its Applications.
  • Applications of Azide-Based Bioorthogonal Click Chemistry in Glycobiology. (Source: MDPI)
  • Azide-based bioorthogonal chemistry: Reactions and its advances in cellular and biomolecular imaging. (Source: AIP Publishing)
  • CuAAC: Copper-Catalyzed Click Reaction. (Source: BOC Sciences)
  • Bio-Orthogonal Conjugation, the Staudinger Reaction, and the 2022 Nobel Prize in Chemistry. (Source: biosyn.com)
  • Staudinger Ligation.
  • Staudinger Lig
  • Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights.
  • An In-depth Technical Guide to Orthogonal Bioconjug
  • Bioorthogonal chemistry: strategies and recent development. (Source: NIH)
  • Bioorthogonally activated probes for precise fluorescence imaging. (Source: RSC Publishing)
  • Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. (Source: NIH)
  • Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC). (Source: BOC Sciences)
  • Azide Reactive Dyes. (Source: MedchemExpress.com)
  • Common bioorthogonal reactions that have been applied to metabolic....
  • Cyclooctynes for Strain-Promoted Azide–Alkyne Cycloaddition (SPAAC). (Source: Enamine)
  • Strain-promoted azide–alkyne cycloaddition for protein–protein coupling in the formation of a bis-hemoglobin as a copper-free oxygen carrier. (Source: RSC Publishing)
  • Bioorthogonal Reagents: Design, Synthesis, and Reactivity. (Source: DSpace@MIT)
  • Azide-linkers for Drug Design. (Source: Enamine)

Sources

Methodological & Application

Technical Application Note: N-(Azido-PEG3)-N-Boc-PEG4-NHS Ester Bioconjugation

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Molecule Analysis[1][2][3]

N-(Azido-PEG3)-N-Boc-PEG4-NHS ester (CAS: 2112731-96-9) is a sophisticated, branched heterobifunctional crosslinker designed for the construction of multi-modal bioconjugates. Unlike linear linkers, this molecule possesses a central tertiary amine protected by a Boc (tert-butyloxycarbonyl) group, flanked by two PEG arms terminating in orthogonal reactive handles: an NHS ester and an Azide .

Chemical Architecture & Function

This linker enables a "Hub-and-Spoke" conjugation strategy. Its three functional nodes serve distinct purposes:

  • NHS Ester (N-Hydroxysuccinimide):

    • Target: Primary amines (Lysine residues, N-terminus).[1]

    • Mechanism: Nucleophilic acyl substitution to form a stable amide bond.

    • Role: Primary attachment to the biological carrier (e.g., Antibody, Enzyme).

  • Azide (–N₃):

    • Target: Alkynes (DBCO, BCN, or terminal alkynes).

    • Mechanism:[2] Click Chemistry (SPAAC or CuAAC).[3]

    • Role: Attachment of the functional payload (e.g., Fluorophore, Drug, Oligonucleotide).[4]

  • N-Boc Group (Internal):

    • Target: Acidic deprotection (TFA/HCl).

    • Role: A "masked" secondary amine. It can be deprotected to introduce a third functionality, allowing the creation of branched conjugates (e.g., PROTACs, dual-drug ADCs). Note: This step is typically performed during small molecule synthesis, prior to protein conjugation.

Physicochemical Properties
PropertySpecification
Molecular Weight 663.72 g/mol
Formula C₂₈H₄₉N₅O₁₃
Solubility Soluble in DMSO, DMF, DCM.[2] Poorly soluble in water (hydrolysis risk).[4][5]
Reactive Groups NHS Ester (Amine reactive), Azide (Click reactive), Boc (Acid labile)
Spacer Length PEG3 (Azide side) + PEG4 (NHS side)
Storage -20°C, desiccated, under inert gas (Ar/N₂). Moisture sensitive.[1]

Experimental Protocols

Phase 1: Preparation & Protein Labeling (NHS Reaction)

Objective: Covalently attach the linker to the protein of interest (POI) via surface lysines.

Critical Mechanism: The NHS ester reacts with deprotonated primary amines.[6] Competition occurs between the amine reaction (desired) and hydrolysis by water (undesired).[7]

  • Optimal pH: 7.2 – 8.5. (Lower pH < 7.0 protonates amines, inhibiting reaction; Higher pH > 9.0 accelerates hydrolysis).

Materials
  • Protein: 1–10 mg/mL in amine-free buffer (PBS, pH 7.4 or Bicarbonate, pH 8.3).

  • Linker Stock: 10–100 mM in anhydrous DMSO or DMF. Prepare immediately before use.[6][8]

  • Desalting Column: Zeba™ Spin Columns or PD-10 (40kDa MWCO recommended for antibodies).

Protocol Steps
  • Buffer Exchange: Ensure the protein is in an amine-free buffer (PBS or Hepes).

    • Warning: Remove Tris, Glycine, or BSA, as they act as scavenger amines and will quench the reagent.

  • Linker Solubilization: Dissolve the this compound in anhydrous DMSO.

  • Reaction Initiation:

    • Add the linker solution to the protein sample.[4][5]

    • Stoichiometry: Use a 10–20 molar excess of linker over protein.[6]

    • Solvent Limit: Keep final DMSO concentration < 10% (v/v) to prevent protein precipitation.[6]

  • Incubation:

    • Incubate for 30–60 minutes at Room Temperature or 2 hours at 4°C .

    • Keep protected from light if using photosensitive proteins.

  • Purification (Crucial):

    • Remove excess unreacted linker using a desalting column equilibrated with PBS (pH 7.4) .

    • Why? Unreacted linker contains free azides that will compete in the next step.

  • Validation:

    • The product is now Protein-PEG-N(Boc)-PEG-Azide .

    • Quantify protein concentration (A280).

Phase 2: Functionalization via Click Chemistry (SPAAC)

Objective: Attach a payload (e.g., DBCO-Fluorophore) to the Azide-labeled protein.

Method Choice: SPAAC (Strain-Promoted Azide-Alkyne Cycloaddition) is recommended over CuAAC (Copper-Catalyzed) for proteins to eliminate the risk of copper-induced oxidative damage or denaturation.

Materials
  • Intermediate: Azide-labeled protein (from Phase 1).

  • Payload: DBCO-tagged molecule (e.g., DBCO-Cy5, DBCO-Drug).

  • Solvent: DMSO (for payload stock).[1][4][6]

Protocol Steps
  • Stoichiometry Calculation:

    • Calculate the molar concentration of the Azide-labeled protein.

    • Use 2–5 molar excess of DBCO-Payload relative to the protein (assuming ~3-5 azides per protein).

  • Reaction:

    • Add DBCO-Payload to the protein solution.

    • Incubate 4–16 hours at 4°C or 1–2 hours at Room Temperature .

    • Note: SPAAC is slower than NHS coupling; overnight incubation at 4°C often yields higher efficiency.

  • Purification:

    • Remove excess DBCO-Payload via Size Exclusion Chromatography (SEC) or extensive dialysis.

  • Final Construct: Protein-PEG-N(Boc)-PEG-Triazole-Payload .

Phase 3: Advanced Synthetic Utility (The "Boc" Strategy)

Context: The internal Boc group allows for branching. However, Boc deprotection requires strong acid (e.g., 20-50% TFA) , which destroys most proteins. Therefore, this step is typically performed Pre-Conjugation (on the small molecule linker) rather than on the protein.

Workflow for Branched Linker Synthesis (Pre-Conjugation)

If you require a trivalent conjugate (e.g., Protein + Drug A + Drug B):

  • Step A: React the Azide end of the linker with Alkyne-Drug A.

  • Step B: Treat the intermediate with TFA/DCM (1:1) to remove the Boc group.

  • Step C: React the newly exposed secondary amine with an NHS-Drug B.

  • Step D: Finally, use the intact NHS ester (on the other arm) to label the Protein.

    • Note: This requires careful protection strategy, as the original NHS ester on the linker is sensitive. Often, the "NHS" is actually a carboxylate during synthesis and is activated to NHS only at the very end (Step D).

Visualization of Workflows

The following diagram illustrates the standard Protein Labeling workflow (Path A) and the Advanced Branched Synthesis workflow (Path B).

Bioconjugation_Workflow cluster_legend Workflow Legend Linker N-(Azido-PEG3)-N-Boc-PEG4-NHS Intermediate Protein-PEG-N(Boc)-PEG-Azide Linker->Intermediate Forms Amide Bond Acid TFA (Acid) Linker->Acid Boc Deprotection (Small Molecule Stage) Protein Protein (Lysine-NH2) Protein->Linker NHS Conjugation (pH 7.4-8.3) FinalConjugate Final Conjugate (Protein-Linker-Payload) Intermediate->FinalConjugate SPAAC Click (+ DBCO-Payload) Payload DBCO-Payload BranchedLinker Branched Linker (Secondary Amine Exposed) Acid->BranchedLinker Reveals -NH- key Solid Line: Standard Protein Protocol Dashed Line: Synthetic Pre-processing

Caption: Workflow A (Solid) depicts standard protein labeling. Workflow B (Dashed) depicts Boc deprotection for branching, typically performed prior to protein attachment.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Conjugation Efficiency Hydrolysis of NHS esterEnsure buffers are anhydrous or freshly prepared. Do not store diluted linker. Ensure pH < 8.5.
Precipitation High organic solvent %Keep DMSO/DMF < 10% of final volume.[8] Add linker slowly while vortexing.
No Click Reaction Copper toxicity (if CuAAC)Switch to SPAAC (DBCO/BCN). If using CuAAC, use THPTA ligand and keep anaerobic.
Protein Aggregation Over-labelingReduce molar excess of linker (e.g., from 20x to 10x). Hydrophobic linkers can destabilize proteins.
Boc Group Intact Expected behaviorThe Boc group is stable at physiological pH. It will not degrade during standard conjugation.

References

  • Hermanson, G. T. (2013). Bioconjugate Techniques (3rd Edition). Academic Press. (The definitive guide on NHS and Click chemistry mechanisms).
  • BroadPharm. (n.d.). This compound Product Protocol. Retrieved from

  • Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001). Click Chemistry: Diverse Chemical Function from a Few Good Reactions. Angewandte Chemie International Edition, 40(11), 2004–2021. Link

  • Agard, N. J., Prescher, J. A., & Bertozzi, C. R. (2004). A Strain-Promoted [3 + 2] Azide−Alkyne Cycloaddition for Covalent Modification of Biomolecules in Living Systems. Journal of the American Chemical Society, 126(46), 15046–15047. Link

  • BenchChem. (2025).[6][7] Application Notes and Protocols: N-(Azido-PEG2)-N-Boc-PEG3-NHS Ester. Retrieved from

Sources

Application Notes and Protocols for N-(Azido-PEG3)-N-Boc-PEG4-NHS Ester in Antibody-Drug Conjugate (ADC) Development

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Strategic Linker for Next-Generation ADCs

Antibody-Drug Conjugates (ADCs) represent a powerful class of targeted therapeutics, combining the specificity of a monoclonal antibody (mAb) with the potency of a cytotoxic payload. The linker, which covalently connects these two components, is a critical determinant of an ADC's efficacy, stability, and therapeutic index. N-(Azido-PEG3)-N-Boc-PEG4-NHS ester is a sophisticated, heterobifunctional linker designed to address key challenges in ADC development. Its unique branched structure incorporates three key functionalities:

  • An N-hydroxysuccinimide (NHS) ester for covalent attachment to primary amines (e.g., lysine residues) on the antibody.

  • A tert-butyloxycarbonyl (Boc)-protected amine which, after deprotection, offers a secondary site for conjugation, enabling the creation of more complex ADC constructs.

  • An azide (N3) group , a versatile chemical handle for attaching the cytotoxic payload via bioorthogonal "click chemistry".[1][]

The dual polyethylene glycol (PEG) chains (PEG3 and PEG4) enhance the linker's solubility and can improve the pharmacokinetic properties of the final ADC. This application note provides a comprehensive guide to the strategic use of this compound in ADC development, complete with detailed protocols and the scientific rationale behind each step.

Molecular Structure and Properties

The chemical structure of this compound is presented below.

PropertyValueSource
Chemical Formula C28H49N5O13[3]
Molecular Weight 663.72 g/mol [3]
Purity >90%[3]
Storage Store at -20°C with desiccant. Reagent is moisture-sensitive.[4]

Mechanism of Action: A Three-Stage Conjugation Strategy

The use of this compound in ADC synthesis follows a logical, three-stage workflow. This staged approach allows for precise control over the conjugation process, ensuring the generation of a well-defined and characterizable ADC.

ADC_Workflow cluster_0 Stage 1: Antibody Modification cluster_1 Stage 2: Linker Deprotection (Optional) cluster_2 Stage 3: Payload Conjugation A Monoclonal Antibody (mAb-NH2) C mAb-Linker Intermediate (Boc-protected) A->C NHS Ester Reaction (pH 7.2-9.0) B This compound B->C D mAb-Linker Intermediate (Boc-protected) E mAb-Linker Intermediate (Deprotected Amine) D->E Acidic Conditions (e.g., TFA) F mAb-Linker Intermediate (Azide-functionalized) H Final Antibody-Drug Conjugate (ADC) F->H Click Chemistry (CuAAC or SPAAC) G Alkyne-modified Payload G->H ADC_Characterization cluster_methods Characterization Methods ADC Purified ADC HIC Hydrophobic Interaction Chromatography (HIC) ADC->HIC MS Mass Spectrometry (MS) ADC->MS UV UV/Vis Spectroscopy ADC->UV SEC Size-Exclusion Chromatography (SEC) ADC->SEC DAR Drug-to-Antibody Ratio (DAR) HIC->DAR MS->DAR UV->DAR Aggregation Aggregation Analysis SEC->Aggregation

Sources

Mastering PROTAC Synthesis: An Application Guide to N-(Azido-PEG3)-N-Boc-PEG4-NHS Ester

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Central Role of the Linker in PROTAC Design

Proteolysis-targeting chimeras (PROTACs) represent a paradigm shift in therapeutic intervention, moving from protein inhibition to targeted protein degradation.[1][2] These heterobifunctional molecules are comprised of three key components: a ligand that binds to a target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two moieties.[2][3] The linker is far more than a simple tether; it is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the crucial ternary complex (POI-PROTAC-E3 ligase) that precedes ubiquitination and degradation.[4][5][6]

Polyethylene glycol (PEG) chains are frequently incorporated into PROTAC linkers due to their ability to enhance aqueous solubility and provide a flexible scaffold whose length can be systematically varied to optimize degradation efficiency.[5][6] This guide focuses on the strategic application of a sophisticated, orthogonally protected PEG linker, N-(Azido-PEG3)-N-Boc-PEG4-NHS ester , in the modular synthesis of PROTACs. Its unique architecture, featuring an amine-reactive N-hydroxysuccinimide (NHS) ester, a bioorthogonal azide group for "click chemistry," and a temporary Boc-protecting group, offers researchers exceptional flexibility and control over the synthetic process.[]

This document provides a detailed exploration of this linker's properties, step-by-step protocols for its use in a sequential PROTAC synthesis workflow, and expert insights into the rationale behind key experimental steps.

Reagent Profile: this compound

The power of this linker lies in its trifunctional nature, allowing for a stepwise and controlled assembly of the final PROTAC molecule.

FeatureChemical GroupReactivity and Purpose
Amine-Reactive Handle N-Hydroxysuccinimide (NHS) EsterReacts efficiently and specifically with primary aliphatic amines (e.g., on an E3 ligase ligand or POI binder) to form a stable amide bond.[]
Orthogonal Protecting Group tert-Butoxycarbonyl (Boc)A robust protecting group for a secondary amine within the linker, stable to the conditions of the NHS ester reaction but readily cleaved under acidic conditions (e.g., with Trifluoroacetic Acid - TFA).
Bioorthogonal Handle Azide (-N₃)Enables highly specific and high-yield covalent bond formation with an alkyne-functionalized molecule via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a premier "click chemistry" reaction.[][8]
Spacer PEG3 and PEG4 chainsEnhances solubility of the PROTAC molecule and provides the necessary length and flexibility to facilitate the formation of a productive ternary complex.

Strategic Synthesis of a PROTAC: A Stepwise Approach

The use of this compound is ideally suited for a convergent synthesis strategy, where the POI ligand and E3 ligase ligand are first synthesized with appropriate functional handles (e.g., a primary amine and a terminal alkyne, respectively) and then sequentially conjugated to the linker.[9]

Below is a detailed protocol for a common synthetic route. For this example, we will couple an amine-containing E3 ligase ligand first, followed by the attachment of an alkyne-modified POI binder via click chemistry.

Protocol 1: Sequential PROTAC Synthesis

Workflow Overview

PROTAC_Synthesis_Workflow cluster_0 Step 1: First Conjugation (Amide Coupling) cluster_1 Step 2: Purification cluster_2 Step 3: Final Conjugation (Click Chemistry) cluster_3 Step 4: Final Purification & Characterization A Amine-functionalized E3 Ligase Ligand C Intermediate 1 (E3-Linker-N₃) A->C B This compound B->C D Purification of Intermediate 1 (e.g., Preparative HPLC) C->D F Final PROTAC D->F E Alkyne-functionalized POI Binder E->F G Final Purification (e.g., Preparative HPLC) F->G H Characterization (LC-MS, NMR, HRMS) G->H

Caption: Sequential PROTAC synthesis workflow.

Step 1: Amide Coupling of E3 Ligase Ligand to the Linker

Rationale: This initial step utilizes the NHS ester's reactivity towards primary amines to form a stable amide bond. The reaction is performed under anhydrous conditions to prevent hydrolysis of the highly reactive NHS ester. A mild base is used to ensure the primary amine of the ligand is deprotonated and thus nucleophilic.

Materials:

  • Amine-functionalized E3 ligase ligand (e.g., a derivative of pomalidomide or VHL ligand).[2][3][10][11][12]

  • This compound

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • In a clean, dry flask under an inert atmosphere, dissolve the amine-functionalized E3 ligase ligand (1.0 equivalent) in anhydrous DMF.

  • Add DIPEA (2.0-3.0 equivalents) to the solution and stir for 5 minutes at room temperature.

  • In a separate vial, dissolve this compound (1.1-1.2 equivalents) in a minimal amount of anhydrous DMF.

  • Add the linker solution dropwise to the E3 ligase ligand solution.

  • Stir the reaction mixture at room temperature for 4-12 hours.

  • Monitor the reaction progress: Use Liquid Chromatography-Mass Spectrometry (LC-MS) to track the consumption of the starting materials and the formation of the desired product (Intermediate 1).

Step 2: Purification of Intermediate 1

Rationale: Purification at this stage is crucial to remove unreacted starting materials and any side products, ensuring that only the correct intermediate proceeds to the next step. Reversed-phase HPLC is a powerful technique for purifying polar molecules like PEGylated intermediates.[9][13][14]

Materials:

  • Reversed-Phase Preparative High-Performance Liquid Chromatography (HPLC) system

  • C18 column

  • Acetonitrile (ACN) and Water (with 0.1% TFA or formic acid) as mobile phases

Procedure:

  • Concentrate the reaction mixture from Step 1 under reduced pressure to remove the DMF.

  • Redissolve the crude residue in a minimal amount of a suitable solvent (e.g., DMSO or DMF/water mixture).

  • Purify the crude material by preparative HPLC using a gradient of water and acetonitrile (both typically containing 0.1% TFA).

  • Collect the fractions containing the desired product, as identified by LC-MS analysis.

  • Lyophilize the pure fractions to obtain Intermediate 1 as a solid.

  • Confirm Identity: Characterize the purified Intermediate 1 by High-Resolution Mass Spectrometry (HRMS) to confirm its exact mass.

Step 3: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Rationale: This "click chemistry" step provides a highly efficient and specific method for joining the azide-functionalized intermediate with an alkyne-modified POI binder.[1][8][15] The reaction is catalyzed by a copper(I) species, which is typically generated in situ from a copper(II) salt and a reducing agent like sodium ascorbate.

Materials:

  • Purified Intermediate 1 (1.0 equivalent)

  • Alkyne-functionalized POI binder (1.0-1.1 equivalents)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.1-0.2 equivalents)

  • Sodium ascorbate (0.2-0.4 equivalents)

  • Solvent system (e.g., t-butanol/water (1:1) or DMF)

Procedure:

  • In a flask, dissolve Intermediate 1 and the alkyne-functionalized POI binder in the chosen solvent system.

  • In a separate vial, prepare a fresh aqueous solution of sodium ascorbate.

  • In another vial, prepare an aqueous solution of CuSO₄·5H₂O.

  • Add the sodium ascorbate solution to the main reaction mixture, followed by the CuSO₄ solution.

  • Stir the reaction vigorously at room temperature for 2-8 hours. The reaction is often complete within a few hours.

  • Monitor the reaction progress: Use LC-MS to confirm the formation of the final PROTAC product.

Step 4: Final Purification and Characterization

Rationale: A final purification step is necessary to remove the copper catalyst, unreacted components, and any byproducts from the click reaction, yielding the final PROTAC with high purity for biological evaluation.[5] Comprehensive characterization confirms the structure and integrity of the synthesized molecule.

Procedure:

  • Purification:

    • Once the reaction is complete, dilute the mixture with a suitable solvent and purify by preparative HPLC using a similar method as in Step 2.

    • Collect and lyophilize the pure fractions to obtain the final PROTAC.

  • Characterization:

    • LC-MS: To confirm the purity and molecular weight of the final compound.[16]

    • ¹H NMR and ¹³C NMR: To confirm the chemical structure and ensure all components are present in the correct ratios.[9][17]

    • HRMS: To confirm the precise molecular formula of the final PROTAC.[17][18]

Alternative Synthetic Route: Utilizing the Boc-Protected Amine

The this compound also allows for an alternative synthetic strategy where the Boc-protected amine is used as the second conjugation point instead of the azide.

Alternative Workflow Overview

PROTAC_Synthesis_Alternative_Workflow cluster_0 Step 1: First Conjugation (Amide Coupling) cluster_1 Step 2: Boc Deprotection cluster_2 Step 3: Second Conjugation (Amide Coupling) cluster_3 Step 4: Final Purification & Characterization A Amine-functionalized E3 Ligase Ligand C Intermediate 1 (E3-Linker-N₃) A->C B This compound B->C E Intermediate 2 (E3-Linker-NH₂-N₃) C->E D TFA / DCM D->E G Final PROTAC E->G F Carboxylic acid-functionalized POI Binder F->G H Final Purification & Characterization G->H

Caption: Alternative PROTAC synthesis using Boc deprotection.

This route involves:

  • Step 1 & Purification: Identical to the primary protocol, resulting in purified Intermediate 1.

  • Boc Deprotection: The Boc group is removed using an acid, typically Trifluoroacetic Acid (TFA) in a solvent like Dichloromethane (DCM).[19][20] The reaction is usually rapid, and after completion, the TFA and DCM are removed in vacuo.[19]

  • Second Amide Coupling: The newly exposed secondary amine on the linker is then coupled to a POI binder that has a carboxylic acid handle, using standard peptide coupling reagents (e.g., HATU, HOBt, or EDC/DMAP).

  • Final Purification and Characterization: As described in the primary protocol.

Troubleshooting and Expert Insights

IssuePotential Cause(s)Recommended Solution(s)
Low yield in Step 1 (NHS ester reaction) 1. Hydrolysis of the NHS ester due to moisture.2. Amine starting material is protonated (pH too low).3. Incomplete reaction.1. Ensure all glassware is oven-dried and use anhydrous solvents. Handle the NHS ester linker quickly in a dry environment.2. Use a non-nucleophilic base like DIPEA or TEA (2-3 equivalents) to deprotonate the amine.3. Extend the reaction time and monitor by LC-MS. A slight excess (1.1-1.2 eq.) of the NHS ester can drive the reaction to completion.
Incomplete Boc Deprotection 1. Insufficient acid or reaction time.2. Presence of acid-scavenging impurities.1. Increase the concentration of TFA (e.g., from 20% to 50% in DCM) or extend the reaction time. Monitor by LC-MS until the starting material is consumed.[19]2. Ensure the intermediate is pure before the deprotection step.
Low yield in Step 3 (Click Chemistry) 1. Oxidation of the Cu(I) catalyst.2. Poor quality of reagents.3. Steric hindrance around the alkyne or azide.1. Ensure a fresh solution of sodium ascorbate is used. Perform the reaction under an inert atmosphere to minimize oxygen exposure.2. Use high-purity starting materials.3. Gently warm the reaction (e.g., to 30-40 °C) or increase the reaction time.
Difficulty in Purification 1. The PEG linker makes the molecule highly polar and potentially water-soluble.2. Product co-elutes with starting materials or byproducts.1. Use reversed-phase HPLC, which is well-suited for polar compounds.[14] Standard silica gel chromatography may not be effective.[16]2. Optimize the HPLC gradient. A shallower gradient can improve the resolution between closely eluting peaks.

Conclusion

This compound is a powerful and versatile tool in the PROTAC synthesis arsenal. Its orthogonally reactive functional groups enable a modular and controlled assembly process, which is essential for the systematic optimization of linker length and composition—a key factor in developing potent and selective protein degraders.[1][15] By understanding the chemistry behind each step and adhering to rigorous purification and characterization standards, researchers can effectively leverage this linker to accelerate the discovery of novel PROTAC-based therapeutics.

References

  • Sakamoto, K. M., Crews, C. M. (2005). PROTAC-Induced Proteolytic Targeting. In: H. H. Heng (eds) Cancer Drug Discovery and Development. Humana Press.
  • Interchim. (n.d.). Click Chemistry: new protocol for the labeling and modification of biomolecules. Retrieved from [Link]

  • Shrestha, E., et al. (2023). Characterization of PROTAC specificity and endogenous protein interactomes using ProtacID. bioRxiv.
  • The Royal Society of Chemistry. (2010). SUPPORTING INFORMATION. Retrieved from [Link]

  • Scott, D. E., et al. (2023). Methods to accelerate PROTAC drug discovery. Biochemical Journal, 480(12), 899-917.
  • Portland Press. (2023). Methods to accelerate PROTAC drug discovery. Retrieved from [Link]

  • Chen, X., et al. (2023). Click chemistry in the development of PROTACs. RSC Chemical Biology, 4(12), 939-952.
  • ResearchGate. (n.d.). General strategy using "click chemistry" for PROTAC synthesis. Retrieved from [Link]

  • Itoh, Y., et al. (2022). Development of Rapid and Facile Solid-Phase Synthesis of PROTACs via a Variety of Binding Styles. ChemistryOpen, 11(7), e202200085.
  • Lohbeck, J., & Miller, A. K. (2016). Practical synthesis of a phthalimide-based Cereblon ligand to enable PROTAC development. Bioorganic & Medicinal Chemistry Letters, 26(21), 5260-5262.
  • Nieto-García, M., et al. (2021). Synthesis and Biological Activity of a VHL-Based PROTAC Specific for p38α. International Journal of Molecular Sciences, 22(16), 8731.
  • Common Organic Chemistry. (n.d.). Boc Deprotection - TFA. Retrieved from [Link]

  • An, S., et al. (2020). Discovery of the first potent proteolysis targeting chimera (PROTAC) degrader of indoleamine 2,3-dioxygenase 1. European Journal of Medicinal Chemistry, 191, 112163.
  • ResearchGate. (2013). How to do work-up of a BOC deprotection reaction by TFA?. Retrieved from [Link]

  • Foley, C. A., et al. (2024). Advancing PROTAC Characterization: Structural Insights through Adducts and Multimodal Tandem-MS Strategies. Journal of the American Society for Mass Spectrometry, 35(2), 263-274.
  • Steinebach, C., et al. (2020). E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points. Frontiers in Chemistry, 8, 145.
  • Giroud, M., et al. (2022). Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders. Chemical Society Reviews, 51(17), 7249-7313.
  • American Chemical Society. (n.d.). Overcoming Key Challenges in PROTAC Drug Development: From Synthesis to Bioavailability Enhancement. Retrieved from [Link]

  • Boeckler, F. M., et al. (2023). Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs. Journal of Medicinal Chemistry, 66(15), 10344-10362.
  • Taylor & Francis Online. (2024). A patent review of von Hippel-Lindau (VHL)-recruiting chemical matter: E3 ligase ligands for PROTACs and targeted protein degradation (2019–present). Retrieved from [Link]

  • JoVE. (2022). HPLC Purification to Produce Amyloid Beta Peptides | Protocol Preview. Retrieved from [Link]

  • Van der Zouwen, C., et al. (2023). One-pot synthesis of CRBN PROTACs via photoinduced C(sp2)–C(sp3) cross coupling and amide. ChemRxiv.
  • ResearchGate. (2019). Native mass spectrometry can effectively predict PROTAC efficacy. Retrieved from [Link]

  • Reddit. (2013). Boc Removals with TFA in Peptide Synthesis. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA. Retrieved from [Link]

  • Duan, Y., et al. (2023). Recent advances in the molecular design and applications of proteolysis targeting chimera-based multi-specific antiviral modality. ScienceOpen.

Sources

Mastering Amine Availability: A Detailed Guide to Acidic Deprotection of Boc Groups on PEG Linkers

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Boc Deprotection in PEGylation Chemistry

The tert-butyloxycarbonyl (Boc) group is a cornerstone of modern organic synthesis, particularly in the realm of bioconjugation and drug delivery. Its widespread use as a protecting group for amines stems from its stability under a wide range of synthetic conditions and, most importantly, its clean and efficient removal under acidic conditions.[1] This process, known as deprotection, is a critical step in the synthesis of complex molecules where polyethylene glycol (PEG) linkers are employed to enhance solubility, stability, and pharmacokinetic profiles.[2] This application note provides a comprehensive, in-depth guide to the acidic deprotection of Boc groups on PEG linkers, focusing on the underlying mechanisms, practical protocols, and critical considerations for achieving high-yield, high-purity deprotected amines.

The Mechanism of Acidic Boc Deprotection: A Step-by-Step Breakdown

The removal of the Boc group is an acid-catalyzed elimination reaction, most commonly achieved using trifluoroacetic acid (TFA).[3] The reaction proceeds through a well-defined, multi-step mechanism that ensures the selective cleavage of the carbamate bond, liberating the desired amine.

  • Protonation of the Carbonyl Oxygen: The reaction is initiated by the protonation of the carbonyl oxygen of the Boc group by a strong acid like TFA. This initial step activates the carbamate group, making it susceptible to cleavage.[4]

  • Formation of a Stable Tert-butyl Cation: Following protonation, the C-O bond of the tert-butyl group cleaves, resulting in the formation of a highly stable tertiary carbocation (tert-butyl cation) and a transient carbamic acid intermediate.[4]

  • Decarboxylation to Yield the Free Amine: The carbamic acid is inherently unstable and rapidly decomposes, releasing carbon dioxide gas and yielding the free primary amine.[4]

  • Formation of the Amine Salt: In the acidic reaction medium, the newly liberated and nucleophilic amine is immediately protonated by the excess acid, forming the corresponding ammonium salt (e.g., trifluoroacetate salt).[4]

dot graph "Boc_Deprotection_Mechanism" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

Boc_PEG [label="Boc-NH-PEG-R", fillcolor="#F1F3F4", style=filled, fontcolor="#202124"]; Protonated_Boc [label="Protonated Boc Group", fillcolor="#F1F3F4", style=filled, fontcolor="#202124"]; Carbamic_Acid [label="Carbamic Acid Intermediate", fillcolor="#F1F3F4", style=filled, fontcolor="#202124"]; Deprotected_Amine [label="H3N+-PEG-R (TFA Salt)", fillcolor="#4285F4", style=filled, fontcolor="#FFFFFF"]; tBu_Cation [label="tert-Butyl Cation", fillcolor="#EA4335", style=filled, fontcolor="#FFFFFF"]; CO2 [label="CO2", fillcolor="#34A853", style=filled, fontcolor="#FFFFFF"];

Boc_PEG -> Protonated_Boc [label="+ H+ (from TFA)"]; Protonated_Boc -> Carbamic_Acid [label="Cleavage"]; Protonated_Boc -> tBu_Cation; Carbamic_Acid -> Deprotected_Amine [label="Decarboxylation"]; Carbamic_Acid -> CO2; } "Mechanism of TFA-mediated Boc deprotection."

The Challenge of the Tert-butyl Cation: Understanding and Mitigating Side Reactions

While the Boc deprotection mechanism is generally efficient, the generation of the electrophilic tert-butyl cation is a critical point of concern.[5] This reactive intermediate can lead to unwanted side reactions by alkylating nucleophilic residues within the PEGylated molecule or other components of the reaction mixture. This is particularly problematic when working with PEG conjugates of peptides or other molecules containing sensitive functional groups.

Commonly affected nucleophilic side chains include:

  • Tryptophan: The electron-rich indole ring is highly susceptible to tert-butylation.[6]

  • Methionine: The thioether side chain can be alkylated to form a sulfonium salt.[6]

  • Cysteine: The free thiol group is a prime target for alkylation.[6]

  • Tyrosine: The phenolic ring can also be alkylated by the tert-butyl cation.[6]

To prevent these deleterious side reactions, scavengers are indispensable components of the deprotection cocktail. Scavengers are nucleophilic compounds that are more reactive towards the tert-butyl cation than the sensitive residues of the substrate, effectively "trapping" the carbocation and preventing it from causing unwanted modifications.[6]

Scavenger Targeted Residue(s)/Function Typical Concentration
Triisopropylsilane (TIS) General carbocation scavenger, particularly effective for tryptophan.2.5 - 5% (v/v)
Water Traps tert-butyl cations.2.5 - 5% (v/v)
Thioanisole Protects methionine and tryptophan.5% (v/v)
1,2-Ethanedithiol (EDT) Scavenges a broad range of cations and reduces methionine sulfoxide.2.5% (v/v)
Phenol Protects tyrosine and tryptophan.5% (w/v)

Experimental Protocol: Acidic Deprotection of a Boc-Protected PEG Linker

This protocol provides a general procedure for the deprotection of a Boc-protected PEG linker using a TFA-based cleavage cocktail. The specific conditions may require optimization depending on the substrate and the scale of the reaction.

Materials:

  • Boc-protected PEG derivative

  • Trifluoroacetic acid (TFA), reagent grade

  • Dichloromethane (DCM), anhydrous

  • Scavengers (e.g., Triisopropylsilane, Water)

  • Diethyl ether, cold

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Rotary evaporator

  • Separatory funnel

Procedure:

  • Dissolution of the Boc-Protected PEG: Dissolve the Boc-protected PEG derivative in anhydrous dichloromethane (DCM) in a round-bottom flask. A typical concentration is 10-50 mg/mL. Ensure the PEG derivative is fully dissolved. PEGs are generally soluble in DCM.[7]

  • Preparation of the Cleavage Cocktail: In a separate, clean, and dry container, prepare the cleavage cocktail. A common and effective cocktail for general purposes is a mixture of TFA, TIS, and water in a ratio of 95:2.5:2.5 (v/v/v).[6] For a 10 mL total volume, this would be 9.5 mL of TFA, 0.25 mL of TIS, and 0.25 mL of water.

  • Initiation of the Deprotection Reaction: Cool the solution of the Boc-protected PEG in an ice bath to 0 °C. Slowly add the cleavage cocktail to the reaction mixture with gentle stirring. The volume of the cleavage cocktail should be sufficient to achieve the desired final TFA concentration, typically between 20% and 50% (v/v).[4]

  • Reaction Monitoring: Allow the reaction to proceed at room temperature. The reaction time can vary from 30 minutes to a few hours. Monitor the progress of the deprotection by an appropriate analytical technique such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or ¹H NMR spectroscopy.[8][9]

  • Work-up and Isolation: a. Once the reaction is complete, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the TFA and DCM. b. Dissolve the residue in a small amount of water or a suitable organic solvent. c. To precipitate the deprotected PEG-amine, add cold diethyl ether to the solution with vigorous stirring. The PEG derivative is typically insoluble in ether.[7] d. Collect the precipitate by filtration or centrifugation. e. Wash the precipitate several times with cold diethyl ether to remove residual scavengers and byproducts. f. For further purification and to obtain the free amine from its TFA salt, dissolve the precipitate in water and neutralize the solution by the dropwise addition of a saturated aqueous sodium bicarbonate solution until the pH is approximately 8. g. Extract the aqueous solution with a suitable organic solvent such as DCM. h. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the deprotected PEG-amine.

dot graph "Experimental_Workflow" { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

Start [label="Start: Boc-NH-PEG-R", fillcolor="#F1F3F4", style=filled, fontcolor="#202124"]; Dissolve [label="Dissolve in DCM", fillcolor="#F1F3F4", style=filled, fontcolor="#202124"]; Cool [label="Cool to 0 °C", fillcolor="#F1F3F4", style=filled, fontcolor="#202124"]; Add_TFA [label="Add TFA/Scavenger Cocktail", fillcolor="#F1F3F4", style=filled, fontcolor="#202124"]; React [label="React at Room Temperature\n(Monitor by TLC/HPLC)", fillcolor="#F1F3F4", style=filled, fontcolor="#202124"]; Evaporate [label="Evaporate Solvents", fillcolor="#F1F3F4", style=filled, fontcolor="#202124"]; Precipitate [label="Precipitate with Cold Diethyl Ether", fillcolor="#F1F3F4", style=filled, fontcolor="#202124"]; Isolate [label="Isolate and Wash Precipitate", fillcolor="#F1F3F4", style=filled, fontcolor="#202124"]; Neutralize [label="Neutralize with NaHCO3", fillcolor="#F1F3F4", style=filled, fontcolor="#202124"]; Extract [label="Extract with DCM", fillcolor="#F1F3F4", style=filled, fontcolor="#202124"]; Dry_Concentrate [label="Dry and Concentrate", fillcolor="#F1F3F4", style=filled, fontcolor="#202124"]; End [label="End: H2N-PEG-R", fillcolor="#4285F4", style=filled, fontcolor="#FFFFFF"];

Start -> Dissolve; Dissolve -> Cool; Cool -> Add_TFA; Add_TFA -> React; React -> Evaporate; Evaporate -> Precipitate; Precipitate -> Isolate; Isolate -> Neutralize; Neutralize -> Extract; Extract -> Dry_Concentrate; Dry_Concentrate -> End; } "Workflow for Boc deprotection of a PEG linker."

Analytical Methods for Monitoring Deprotection

Careful monitoring of the deprotection reaction is crucial to ensure its completion and to identify any potential side products. Several analytical techniques can be employed for this purpose.

  • Thin Layer Chromatography (TLC): TLC is a quick and convenient method to qualitatively monitor the progress of the reaction. The deprotected amine will have a different retention factor (Rf) compared to the starting Boc-protected material due to the change in polarity.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for both qualitative and quantitative analysis of the reaction mixture.[] By comparing the chromatograms of the reaction mixture over time with that of the starting material, one can determine the extent of deprotection and identify the formation of any impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is an excellent tool for confirming the complete removal of the Boc group. The characteristic signal of the nine protons of the tert-butyl group, which typically appears as a singlet around 1.4 ppm, will disappear upon successful deprotection.[11]

Parameter Typical Reaction Conditions Notes
TFA Concentration 20-50% (v/v) in DCM[4]Higher concentrations can lead to faster deprotection but may also increase the risk of side reactions.
Solvent Dichloromethane (DCM)[1]Ensures good solubility for both the PEG derivative and the TFA.
Temperature 0 °C to Room Temperature[3]The reaction is typically initiated at a lower temperature and then allowed to warm to room temperature.
Reaction Time 30 minutes - 4 hoursDependent on the substrate and reaction conditions. Should be optimized by monitoring the reaction.

Conclusion: Ensuring Success in PEG Linker Chemistry

The acidic deprotection of the Boc group is a fundamental and enabling transformation in the synthesis of PEGylated molecules. A thorough understanding of the reaction mechanism, the critical role of scavengers in mitigating side reactions, and the implementation of a well-controlled experimental protocol are paramount to achieving high yields of the desired deprotected amine. By following the guidelines and protocols outlined in this application note, researchers can confidently and efficiently perform this crucial synthetic step, paving the way for the successful development of novel bioconjugates and drug delivery systems.

References

  • ACS GCI Pharmaceutical Roundtable. "BOC Deprotection." ACS GCI Pharmaceutical Roundtable Reagent Guides, [Link].

  • Common Organic Chemistry. "Boc Deprotection - TFA." Common Organic Chemistry, [Link].

  • ResearchGate. "1 H NMR spectra to show BOC deprotection on the carbonate unit in the..." ResearchGate, [Link].

  • Vankayala, S. L., et al. "Mild deprotection of the N-tert‐butyloxycarbonyl (N-Boc) group using oxalyl chloride." RSC Advances, vol. 10, no. 40, 2020, pp. 23835-23839, [Link].

  • Scribd. "Rapid N-Boc Deprotection with TFA." Scribd, [Link].

  • ResearchGate. "(A) BOC deprotection mechanism with aid of a scavenger.⁸⁸ (B) Thermal..." ResearchGate, [Link].

  • Royal Society of Chemistry. "Greening the synthesis of peptide therapeutics: an industrial perspective." RSC Publishing, 24 Nov. 2020, [Link].

  • ResearchGate. "Separation of polyethylene glycols and their amino-substituted derivatives by high-performance gel filtration chromatography at low ionic strength with refractive index detection | Request PDF." ResearchGate, [Link].

  • ACS Publications. "Characterization of Poly(ethylene glycol) and PEGylated Products by LC/MS with Postcolumn Addition of Amines." Analytical Chemistry, 11 Dec. 2008, [Link].

  • Aapptec Peptides. "Cleavage Cocktails; Reagent B." Aapptec Peptides, [Link].

  • PubMed. "Separation of polyethylene glycols and their amino-substituted derivatives by high-performance gel filtration chromatography at low ionic strength with refractive index detection." PubMed, 13 Aug. 2004, [Link].

  • SpringerLink. "Synthesis and characterisation of PEG-peptide surfaces for proteolytic enzyme detection." SpringerLink, [Link].

  • Reddit. "Advice on N-boc deprotection in the presence of acid sensitive groups : r/Chempros." Reddit, 27 Feb. 2024, [Link].

  • PubMed. "Comparison of 55% TFA/CH2Cl2 and 100% TFA for Boc group removal during solid-phase peptide synthesis." PubMed, June 1993, [Link].

  • Royal Society of Chemistry. "Green Chemistry." RSC Publishing, 2 Mar. 2017, [Link].

  • J&K Scientific LLC. "BOC Protection and Deprotection." J&K Scientific LLC, 8 Feb. 2021, [Link].

  • ResearchGate. "Rapid Deprotection of N-Boc Amines by TFA Combined with Freebase Generation Using Basic Ion-Exchange Resins." ResearchGate, [Link].

Sources

Technical Application Note: Bioconjugation of N-(Azido-PEG3)-N-Boc-PEG4-NHS Ester to Lysine Residues

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Chemical Logic

This application note details the protocol for conjugating N-(Azido-PEG3)-N-Boc-PEG4-NHS ester to the primary amines (lysine residues and N-terminus) of proteins and antibodies.

This reagent is a sophisticated branched linker designed for multi-modal functionalization. Its architecture allows for the simultaneous introduction of:

  • Azide Handle (

    
    ):  Enables bioorthogonal "Click Chemistry" (CuAAC or SPAAC) for attaching drugs, fluorophores, or nucleic acids.
    
  • Masked Amine (N-Boc): A tert-butyloxycarbonyl (Boc)-protected amine that serves as a latent functional group or a hydrophobic structural spacer.

  • NHS Ester: The reactive moiety for covalent attachment to biological amines.[1]

Mechanism of Action

The conjugation relies on NHS-ester aminolysis . The N-hydroxysuccinimide (NHS) ester reacts with nucleophilic primary amines (


) on the protein surface at physiologic pH (7.2–8.5). This reaction forms a stable amide bond, releasing NHS as a byproduct.

Key Chemical Constraints:

  • Hydrolysis: The NHS ester is susceptible to hydrolysis in aqueous buffers, competing with the desired aminolysis.[1][2] High pH and dilute protein concentrations accelerate hydrolysis.

  • Boc Stability: The Boc group is acid-labile (requires TFA/HCl for removal) but stable under the mild basic conditions of NHS conjugation. Note: Deprotection of the Boc group on a protein conjugate is generally not recommended due to the harsh acidic conditions required, which cause protein denaturation. In protein applications, the Boc group typically remains as an inert cap.

Experimental Workflow Visualization

The following diagram outlines the logical flow of the conjugation process, highlighting critical decision points and chemical transformations.

ConjugationWorkflow Reagent N-(Azido-PEG3)-N-Boc-PEG4-NHS (Dry Powder) Reaction Conjugation Reaction (Amide Bond Formation) Reagent->Reaction Dissolve immediately Solvent Anhydrous DMSO/DMF Solvent->Reagent Solubilization Protein Protein/Antibody (pH 7.2-8.5, Amine-Free) Protein->Reaction Mix gently Hydrolysis Side Reaction: NHS Hydrolysis Reaction->Hydrolysis Competition Purification Purification (Desalting/Dialysis) Reaction->Purification 30-60 min RT FinalProduct Azide-Functionalized Protein Purification->FinalProduct Remove NHS/Excess Reagent

Figure 1: Step-by-step workflow for NHS-ester conjugation. Note the competition between amide bond formation and hydrolysis.[2]

Materials & Equipment

ComponentSpecificationPurpose
Linker This compoundHeterobifunctional labeling reagent.
Solvent Anhydrous DMSO or DMFSolubilizing the hydrophobic linker.
Reaction Buffer PBS (pH 7.4) or Bicarbonate (pH 8.0–8.5)Maintains pH for nucleophilic attack. MUST be amine-free.
Purification Zeba™ Spin Columns or Dialysis CassettesRemoval of unreacted linker and NHS byproduct.[2]
Protein Purified Antibody/Protein (>1 mg/mL)Target substrate.

Critical Warning: Do not use buffers containing primary amines (e.g., Tris, Glycine ) during conjugation.[1][2] They will react with the NHS ester and deplete the reagent.

Detailed Protocol

Step 1: Protein Preparation[1][4]
  • Ensure the protein is in an amine-free buffer (PBS, HEPES, or Borate).

  • Adjust pH to 7.2–8.5 . Higher pH (8.0–8.5) increases reaction rate but also hydrolysis; pH 7.4 is standard for antibodies to preserve binding affinity.

  • Concentrate protein to 1–10 mg/mL .

    • Reasoning: High protein concentration drives second-order kinetics, favoring aminolysis over first-order hydrolysis [1].

Step 2: Reagent Solubilization
  • Equilibrate the NHS ester vial to room temperature before opening to prevent moisture condensation.[2]

  • Dissolve the linker in anhydrous DMSO or DMF to a concentration of 10–50 mM .

    • Note: Prepare this solution immediately before use.[2] NHS esters degrade rapidly in solution.

Step 3: Conjugation Reaction[1]
  • Calculate the volume of linker required for a 5- to 20-fold molar excess over the protein.

    • Guidance: For antibodies (IgG, ~150 kDa), a 10-20x excess typically yields 3-5 azides per antibody.

  • Add the linker solution to the protein sample.[3]

    • Constraint: Keep the final organic solvent (DMSO/DMF) concentration < 10% (v/v) to avoid protein precipitation.

  • Mix gently by pipetting. Do not vortex vigorously.

  • Incubate at Room Temperature for 30–60 minutes or at 4°C overnight .

Step 4: Quenching (Optional)[1]
  • Add 1M Tris (pH 8.0) or 1M Glycine to a final concentration of 50–100 mM.

  • Incubate for 15 minutes.

    • Purpose: This reacts with any remaining NHS ester, preventing cross-reaction during purification/storage.

Step 5: Purification
  • Remove excess reagent using Size Exclusion Chromatography (Desalting Columns) or Dialysis .

    • Recommended: Zeba Spin Desalting Columns (7K MWCO) for rapid processing.

  • Exchange into the final storage buffer (e.g., PBS + 0.05% Sodium Azide if compatible with downstream use).

Downstream Applications: The "Click" & The "Boc"

A. Click Chemistry (The Primary Application)

The conjugated protein now carries surface Azide groups. It serves as a "Clickable" intermediate.[4]

  • Reaction: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with DBCO/BCN reagents, or Cu(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

  • Protocol Note: For CuAAC on proteins, use a ligand (e.g., THPTA) to protect the protein from oxidative damage by copper [2].

B. The Boc Group (The "Hidden" Handle)

The N-Boc group is technically a protected amine.

  • Deprotection: Requires 25-50% Trifluoroacetic Acid (TFA) or 3M HCl.

  • Biological Implication: These conditions denature most proteins.

  • Use Case: The Boc functionality in this specific linker is likely intended for:

    • Small Molecule Synthesis: Where the linker is attached to a drug/peptide before protein conjugation.

    • Surface Chemistry: On robust materials (nanoparticles, glass) where acid treatment is permissible.

    • Inert Spacer: On proteins, the Boc group is simply a lipophilic moiety that remains permanently attached.

Troubleshooting Guide

IssuePossible CauseSolution
Low Conjugation Efficiency Hydrolysis of NHS esterUse anhydrous DMSO; ensure buffer pH > 7.0; increase protein concentration.
Protein Precipitation High solvent concentrationKeep DMSO/DMF < 10% final volume.
Protein Precipitation Over-labeling (Hydrophobicity)Reduce molar excess of linker (e.g., from 20x to 10x). The Boc group adds hydrophobicity.
No "Click" Reaction Azide degradationAvoid reducing agents (DTT, TCEP) during storage; Azides can be reduced to amines.

References

  • Thermo Fisher Scientific. Amine-Reactive Crosslinker Chemistry. Retrieved from

  • BroadPharm. this compound Product Page. Retrieved from

  • Lumiprobe. NHS Ester Labeling of Biomolecules Protocol. Retrieved from

  • Glen Research. Protein Labeling with NHS Esters. Glen Report 33.13. Retrieved from

Sources

Validation & Comparative

A Scientist's Guide to PEG Linkers: A Comparative Analysis of Linear vs. Branched Architectures in Bioconjugation

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of therapeutic biologics, particularly antibody-drug conjugates (ADCs), the linker connecting the payload to the biologic is not merely a tether but a critical determinant of the conjugate's overall performance. Among the most utilized linkers, polyethylene glycol (PEG) stands out for its ability to enhance solubility, stability, and pharmacokinetic profiles.[][2] The architectural choice between a linear and a branched PEG linker, however, can profoundly impact the resulting bioconjugate's properties and therapeutic efficacy. This guide provides an in-depth comparison of these two PEG architectures, offering field-proven insights and experimental considerations to aid researchers in making informed decisions for their bioconjugation strategies.

Understanding the Architectural Distinction: Linear vs. Branched PEG

The fundamental difference between linear and branched PEG linkers lies in their molecular structure, which in turn dictates their function.

  • Linear PEG Linkers: These are the most straightforward form, consisting of a single, unbranched chain of repeating ethylene glycol units.[] They typically possess one or two functional end groups for conjugation, offering a simple and predictable molecular behavior.[3]

  • Branched PEG Linkers: In contrast, branched PEGs have multiple PEG "arms" extending from a central core.[] This architecture allows for higher molecular weights and increased functionality, providing multiple attachment points.[][3]

Caption: Structural comparison of a linear versus a multi-arm branched PEG linker.

The Impact of Architecture on Physicochemical Properties

The choice between a linear and branched PEG linker has significant consequences for the physicochemical properties of the resulting bioconjugate. These properties, in turn, influence its in vivo behavior.

Hydrodynamic Volume and Steric Hindrance

A key advantage of PEGylation is the creation of a hydrophilic cloud around the bioconjugate, which increases its effective size in solution, known as the hydrodynamic volume.[4][5] This "shielding" effect can protect the protein from proteolytic degradation and reduce immunogenicity.[2][4]

  • Branched PEGs generally create a larger and denser PEG cloud compared to a linear PEG of the same molecular weight. This superior shielding effect can lead to a more significant reduction in immune system recognition and slower renal clearance.[][3] The increased steric hindrance provided by branched PEGs can be particularly advantageous in preventing non-specific interactions.[4]

  • Linear PEGs , while still effective, offer a more flexible and less sterically demanding modification.[3] This can be beneficial when conjugation needs to occur at a specific site with minimal interference with the protein's active or binding sites.[3]

Drug-to-Antibody Ratio (DAR) and Payload Capacity

In the context of ADCs, achieving a higher drug-to-antibody ratio (DAR) without compromising the antibody's properties is a primary objective.

  • Branched PEGs are instrumental in increasing the DAR. By having multiple arms, a single conjugation site on the antibody can be used to attach a linker carrying several drug molecules.[3][6] This allows for the creation of homogeneous ADCs with higher payloads, such as a DAR of 6, from a limited number of conjugation sites.[6]

  • Linear PEGs are typically used for lower DAR constructs or when a 1:1 drug-to-linker ratio is desired. While multiple linear PEGs can be attached to an antibody, achieving a high DAR often requires multiple conjugation sites, which can lead to product heterogeneity.

PropertyLinear PEG LinkerBranched PEG LinkerRationale & Implications
Structure Single, unbranched chain.[]Multiple arms from a central core.[]Branched architecture allows for multivalency from a single point of attachment.
Hydrodynamic Volume Moderate increase.Significant increase for equivalent MW.[7]Larger hydrodynamic volume of branched PEGs enhances shielding and prolongs circulation.[4]
Steric Hindrance Minimal to moderate.[3]High.[4]High steric hindrance from branched PEGs can better protect against proteolysis and immunogenicity.
Payload Capacity (DAR) Typically 1 payload per linker.Multiple payloads per linker possible.[3][6]Branched linkers are advantageous for high-DAR conjugates.
Synthesis & Cost Generally simpler and less expensive.[3]More complex and costly synthesis.Cost and complexity are important considerations for large-scale production.
Flexibility Highly flexible.[]Can be more conformationally restricted.Flexibility of linear PEGs can be useful for reaching sterically hindered conjugation sites.

Influence on Pharmacokinetics and Immunogenicity

The architectural differences between linear and branched PEGs directly translate to distinct pharmacokinetic (PK) and immunogenic profiles for the bioconjugate.

  • Pharmacokinetics: The larger hydrodynamic volume conferred by branched PEGs typically results in a longer circulation half-life.[8] This is because the increased size reduces the rate of renal clearance.[][4] Both linear and branched PEGylation can improve a drug's PK profile, but branched PEGs often provide a more pronounced effect.[8]

  • Immunogenicity: While PEG is generally considered to have low immunogenicity, the formation of anti-PEG antibodies is a recognized concern that can lead to accelerated blood clearance and reduced efficacy.[9][10][11] The superior shielding provided by branched PEGs can be more effective at masking potential epitopes on the protein surface, thereby reducing the risk of an immune response.[3][12] However, the PEG molecule itself can be immunogenic, and factors like molecular weight and repeated administration play a significant role.[10][12]

PK_Impact cluster_branched Branched PEG L_PEG Linear PEG Conjugate L_PK Improved PK Profile (e.g., Pegasys®) L_PEG->L_PK Leads to B_PEG Branched PEG Conjugate B_Shield Superior Shielding & Larger Hydrodynamic Volume B_PEG->B_Shield B_PK Longer Circulation Half-Life B_Shield->B_PK Results in

Caption: Impact of PEG architecture on pharmacokinetic profiles.

Experimental Protocols: A Self-Validating Approach

The successful development of a PEGylated bioconjugate relies on robust experimental design and thorough characterization. Below is a generalized, self-validating protocol for protein PEGylation and its initial characterization.

General Protocol for Amine-Reactive PEGylation

This protocol outlines the conjugation of an NHS-ester activated PEG linker to primary amines (e.g., lysine residues) on a protein.

Objective: To covalently attach PEG linkers to a target protein and characterize the extent of PEGylation.

Materials:

  • Target protein in an amine-free buffer (e.g., PBS, pH 7.4)

  • Amine-reactive PEG linker (Linear or Branched mPEG-NHS ester)

  • Reaction buffer (e.g., PBS, pH 7.4-8.0)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification system (e.g., Size Exclusion Chromatography or Ion Exchange Chromatography)

  • Characterization instruments (SDS-PAGE, Mass Spectrometry)

Procedure:

  • Protein Preparation: Dialyze the target protein against the reaction buffer to remove any primary amine-containing contaminants. Adjust the protein concentration to a working range (typically 1-10 mg/mL).

  • PEG Linker Preparation: Immediately before use, dissolve the PEG-NHS ester in a suitable anhydrous solvent (e.g., DMSO) to a known concentration.

  • Conjugation Reaction: Add the dissolved PEG linker to the protein solution at a specific molar excess (e.g., 5-20 fold molar excess of PEG to protein). The optimal ratio must be determined empirically.[13]

  • Incubation: Gently mix the reaction and incubate at a controlled temperature (e.g., 4°C or room temperature) for a specified duration (e.g., 1-2 hours). Reaction time is a critical parameter to optimize.[13]

  • Quenching: Stop the reaction by adding the quenching solution to consume any unreacted NHS esters.

  • Purification: Separate the PEGylated protein from unreacted PEG and protein using an appropriate chromatography method. Size Exclusion Chromatography (SEC) is effective for separating based on hydrodynamic size, while Ion Exchange Chromatography (IEX) can separate species with different numbers of attached PEGs.[13]

  • Characterization & Validation:

    • SDS-PAGE: Analyze the purified fractions. Successful PEGylation will result in a significant increase in the apparent molecular weight (a "smear" or distinct higher MW bands). This provides a qualitative validation of conjugation.

    • Mass Spectrometry (MALDI-TOF or ESI-MS): Determine the exact mass of the conjugate to confirm the degree of PEGylation (number of PEGs attached per protein).[14][15] This is a quantitative validation step.

    • HPLC Analysis (SEC or RP-HPLC): Assess the purity and heterogeneity of the final product.[14][16]

PEGylation_Workflow cluster_validation Validation & Characterization Start Start: Purified Protein & PEG-NHS Ester Prep 1. Buffer Exchange & Concentration Adjustment Start->Prep React 2. Conjugation Reaction (Controlled pH, Temp, Time) Prep->React Quench 3. Quench Reaction (e.g., Tris buffer) React->Quench Purify 4. Purification (SEC or IEX) Quench->Purify SDS SDS-PAGE (Qualitative Check) Purify->SDS Analyze Fractions MS Mass Spectrometry (Quantitative Check) Purify->MS Analyze Fractions HPLC HPLC (Purity & Heterogeneity) Purify->HPLC Analyze Fractions End End: Purified & Characterized PEG-Protein Conjugate SDS->End MS->End HPLC->End

Caption: A self-validating workflow for protein PEGylation.

Conclusion and Future Outlook

The choice between linear and branched PEG linkers is a critical decision in the design of bioconjugates, with no single answer being universally superior.

  • Choose linear PEG linkers for applications that require cost-efficiency, minimal steric hindrance, and precise control over linker length, such as in diagnostic probes or when conjugating to sensitive protein domains.[3]

  • Choose branched PEG linkers when the primary goals are to maximize the circulation half-life, provide robust shielding against immunogenicity and proteolysis, or to achieve a high payload capacity in drug delivery systems.[3]

The field of bioconjugation is continuously evolving, with novel linker technologies emerging. However, the fundamental principles of how polymer architecture influences the final product's properties remain paramount. A thorough understanding of the trade-offs between linear and branched PEG architectures, coupled with rigorous experimental validation, will continue to be essential for the successful development of next-generation protein therapeutics.

References

  • Lu, Y., et al. (2015). Comparison of Cyclic and Linear PEG Conjugates. Bioconjugate Chemistry. [Link]

  • AxisPharm. PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation. [Link]

  • Frontiers in Bioengineering and Biotechnology. From Synthesis to Characterization of Site-Selective PEGylated Proteins. [Link]

  • Schiltz, S., et al. (2019). Hydrodynamic and thermodynamic analysis of PEGylated human serum albumin. PubMed. [Link]

  • Ryan, S. M., et al. (2013). Protein PEGylation: An overview of chemistry and process considerations. European Journal of Pharmaceutics and Biopharmaceutics. [Link]

  • RSC Publishing. Understanding the Role and Impact of Poly (Ethylene Glycol) (PEG) on Nanoparticle Formulation: Implications for COVID-19 Vaccines. [Link]

  • ResearchGate. How to determine whether the PEG is having linear or branched structure?. [Link]

  • Walsh Medical Media. Trends in Characterization of PEGylated Proteins by Mass Spectrometry. [Link]

  • Biophysical Journal. The Molecular Basis for Hydrodynamic Properties of PEGylated Human Serum Albumin. [Link]

  • M-L, D., et al. (2010). Influence of PEGylation with linear and branched PEG chains on the adsorption of glucagon to hydrophobic surfaces. PubMed. [Link]

  • St Amant, A., et al. (2020). Branched Linkers for Homogeneous Antibody-Drug Conjugates: How Long Is Long Enough?. Molecules. [Link]

  • Fee, C., & Van Alstine, J. (2012). Effect of PEGylation on Protein Hydrodynamics. Molecular Pharmaceutics. [Link]

  • Chen, Y., et al. (2023). Anti-PEG Antibodies and Their Biological Impact on PEGylated Drugs: Challenges and Strategies for Optimization. Pharmaceutics. [Link]

  • Kumar, V., et al. (2021). Design and Study of PEG Linkers That Enable Robust Characterization of PEGylated Proteins. Bioconjugate Chemistry. [Link]

  • ResearchGate. Drug-to-antibody ratio for complete conjugation. [Link]

  • Lu, Y., et al. (2015). Comparison of Cyclic and Linear PEG Conjugates. Bioconjugate Chemistry. [Link]

  • Pozzi, D., et al. (2014). Effect of polyethyleneglycol (PEG) chain length on the bio–nano-interactions between PEGylated lipid nanoparticles and biological fluids: from nanostructure to uptake in cancer cells. Nanoscale. [Link]

  • Szabo, Z., et al. (2017). Characterization of a PEGylated protein therapeutic by ion exchange chromatography with on-line detection by native ESI MS and MS/MS. Analyst. [Link]

  • ResearchGate. Schematic of the PEGylation protocol and preparation of sample chamber. [Link]

  • ResearchGate. Polyglycerol and Poly(ethylene glycol) exhibit different effects on pharmacokinetics and antibody generation when grafted to nanoparticle surfaces. [Link]

  • ResearchGate. DLS measurements of hydrodynamic radius of linear mPEG standards, branched PEG reagents, protein standards and PEG-IFN conjugates. [Link]

  • ACS Omega. Facile Method of Protein PEGylation by a Mono-Ion Complex. [Link]

  • IDOSI Publications. Pegylation: Concept, Application, Characterization, PEG Reagents and its Various Shapes and Functionalization Agent. [Link]

  • Schiltz, S., et al. (2020). The molecular basis for hydrodynamic properties of PEGylated human serum albumin. PMC. [Link]

  • BioPharm International. Making Site-specific PEGylation Work. [Link]

  • Tsuchikama, K., et al. (2018). Linker and Conjugation Site Synergy in Antibody–Drug Conjugates: Impacts on Biological Activity. Bioconjugate Chemistry. [Link]

  • YouTube. Factors Influencing Immunogenicity in Pegylated Therapeutics. [Link]

  • Abu-Amara, F., et al. (2022). Polyethylene glycol (PEG): The nature, immunogenicity, and role in the hypersensitivity of PEGylated products. PubMed. [Link]

Sources

A Comparative Guide to the Efficiency of CuAAC vs. SPAAC Click Chemistry Reactions

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the precise and efficient covalent modification of biomolecules is a foundational element of innovation. In the ever-evolving landscape of bioconjugation, "click chemistry" has emerged as a paradigm-shifting approach, offering a class of reactions that are rapid, selective, and high-yielding.[1] Among these, the azide-alkyne cycloaddition has taken center stage, with two prominent variants vying for application dominance: the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[2]

This guide provides an in-depth, objective comparison of CuAAC and SPAAC, moving beyond a simple recitation of facts to explore the underlying chemical principles, kinetic profiles, and practical considerations that govern the selection of one method over the other. Supported by experimental data and detailed protocols, this document will empower you to make informed decisions for your specific research and development needs, whether they be in the realm of diagnostics, therapeutics, or fundamental biological inquiry.

The Genesis of a "Click" Revolution: A Tale of Two Chemistries

The foundation for both CuAAC and SPAAC lies in the Huisgen 1,3-dipolar cycloaddition, a reaction between an azide and an alkyne to form a stable triazole ring.[3] However, the thermal version of this reaction requires harsh conditions and often results in a mixture of regioisomers, limiting its utility in biological settings. The brilliance of click chemistry lies in the strategies developed to overcome these limitations.

CuAAC: The Power of Catalysis

Independently discovered by the groups of Valery Fokin and K. Barry Sharpless, and Morten Meldal, the CuAAC reaction employs a copper(I) catalyst to dramatically accelerate the azide-alkyne cycloaddition.[3][4] This catalytic cycle not only enhances the reaction rate by up to 107-fold compared to the uncatalyzed version but also exerts exquisite control over the regioselectivity, exclusively yielding the 1,4-disubstituted triazole isomer.[3][5] This precision and efficiency have made CuAAC a workhorse in organic synthesis, materials science, and in vitro bioconjugation.[6][7]

SPAAC: Freedom from the Catalyst

Recognizing the inherent cytotoxicity of copper, which can be a significant impediment for applications in living systems, Carolyn Bertozzi and her group pioneered the development of SPAAC.[1][8] This ingenious approach obviates the need for a metal catalyst by utilizing a strained cyclooctyne. The high ring strain of molecules like dibenzocyclooctyne (DBCO) provides the necessary activation energy to drive the reaction with an azide, allowing for rapid and selective triazole formation under physiological conditions.[][10] This bioorthogonality has positioned SPAAC as the gold standard for in vivo imaging and live-cell labeling.[10][11]

At a Glance: A Quantitative Comparison of CuAAC and SPAAC

The choice between CuAAC and SPAAC often boils down to a critical balance between reaction speed and biocompatibility. The following table provides a quantitative overview of their key performance characteristics.

FeatureCopper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Catalyst Copper(I)None
Biocompatibility Lower, due to copper cytotoxicity.[8] Ligands can mitigate this.[12]High, ideal for live-cell and in vivo applications.[10]
Reaction Kinetics Very fast, with second-order rate constants typically in the range of 10 to 104 M-1s-1.[13]Fast, but generally slower than CuAAC. Rates are highly dependent on the cyclooctyne used, ranging from ~10-3 to >1 M-1s-1.[14][15]
Reactants Terminal alkynes and azidesStrained cyclooctynes (e.g., DBCO, BCN) and azides
Regioselectivity Exclusively 1,4-disubstituted triazole[3]Mixture of regioisomers
Reagent Accessibility Terminal alkynes are generally small and easy to synthesize or incorporate.Strained cyclooctynes can be larger and more complex to synthesize.
Typical Applications In vitro bioconjugation, drug discovery, materials science.[6][7]Live-cell imaging, in vivo drug delivery, labeling of sensitive biological systems.[10][16]

Delving Deeper: The Mechanisms of Action

Understanding the "why" behind the efficiency of these reactions is crucial for optimizing their application.

The Catalytic Cycle of CuAAC

The currently accepted mechanism for CuAAC involves a multi-step catalytic cycle with the copper(I) ion at its heart.[17][18] While initial proposals suggested a mononuclear copper center, kinetic studies and computational analysis now point towards a dinuclear copper intermediate as the active catalytic species in many cases.[19]

CuAAC_Mechanism cluster_0 CuAAC Catalytic Cycle Cu(I) Cu(I) Cu-Acetylide Cu-Acetylide Cu(I)->Cu-Acetylide + Alkyne Alkyne Alkyne Cu-Triazolide Cu-Triazolide Cu-Acetylide->Cu-Triazolide + Azide Azide Azide Product Product Cu-Triazolide->Product Protonolysis Product->Cu(I) Regeneration of Catalyst

Caption: A simplified representation of the CuAAC catalytic cycle.

The reaction is initiated by the coordination of the copper(I) catalyst to the terminal alkyne, forming a copper-acetylide intermediate.[5] This intermediate then reacts with the azide in a stepwise manner to form a six-membered metallacycle.[18] Subsequent rearrangement and protonolysis release the stable 1,4-disubstituted triazole product and regenerate the copper(I) catalyst for the next cycle.[3] The use of chelating ligands, such as tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), can stabilize the Cu(I) oxidation state, preventing catalyst deactivation and reducing copper-mediated cellular toxicity.[20][21]

The Strain-Release Driven Mechanism of SPAAC

SPAAC operates on a fundamentally different principle: the release of ring strain.[] The mechanism is a concerted [3+2] cycloaddition, a type of pericyclic reaction.[8]

SPAAC_Mechanism cluster_1 SPAAC Reaction Mechanism Strained_Alkyne Strained Cyclooctyne Transition_State Concerted Transition State Strained_Alkyne->Transition_State Azide Azide Azide->Transition_State Product Triazole Product Transition_State->Product

Caption: The concerted mechanism of the SPAAC reaction.

The significant ring strain of the cyclooctyne, which is approximately 18 kcal/mol, dramatically lowers the activation energy of the cycloaddition with an azide.[22] This allows the reaction to proceed rapidly at physiological temperatures without the need for a catalyst.[23] The rate of the SPAAC reaction is highly dependent on the structure of the cyclooctyne, with modifications such as the introduction of fluorine atoms or fusion to aromatic rings leading to significant rate enhancements.[24]

Field-Proven Insights: Experimental Protocols

To translate theory into practice, this section provides detailed, step-by-step methodologies for performing CuAAC and SPAAC reactions in common research contexts.

Experimental Protocol 1: In Vitro CuAAC Bioconjugation of a Protein

This protocol describes the labeling of a protein containing a terminal alkyne with an azide-functionalized fluorescent dye.

Workflow Diagram:

CuAAC_Protocol Start Start Prepare_Reagents Prepare Stock Solutions (Protein, Azide-Dye, CuSO4, Ligand, Reducing Agent) Start->Prepare_Reagents Mix_Components Combine Protein and Azide-Dye Prepare_Reagents->Mix_Components Add_Catalyst Add Premixed Cu(I)-Ligand Complex Mix_Components->Add_Catalyst Initiate_Reaction Add Reducing Agent (Sodium Ascorbate) Add_Catalyst->Initiate_Reaction Incubate Incubate at Room Temperature Initiate_Reaction->Incubate Purify Purify Conjugate (e.g., SEC) Incubate->Purify Analyze Analyze Product (e.g., SDS-PAGE, MS) Purify->Analyze End End Analyze->End

Caption: Workflow for in vitro CuAAC protein conjugation.

Materials:

  • Alkyne-modified protein (e.g., 1 mg/mL in PBS)

  • Azide-functionalized fluorescent dye (e.g., 10 mM stock in DMSO)

  • Copper(II) sulfate (CuSO4) (e.g., 100 mM stock in water)[25]

  • Copper(I)-stabilizing ligand (e.g., THPTA, 200 mM stock in water)[25]

  • Reducing agent: Sodium ascorbate (e.g., 100 mM stock in water, freshly prepared)[25]

  • Phosphate-buffered saline (PBS), pH 7.4

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Preparation of Reagents: Ensure all stock solutions are prepared and at room temperature. The sodium ascorbate solution should be made fresh to ensure its reducing activity.

  • Reaction Setup: In a microcentrifuge tube, combine the alkyne-modified protein and the azide-functionalized dye. A typical molar ratio is 1:5 to 1:10 (protein:dye).

  • Catalyst Preparation: In a separate tube, premix the CuSO4 and THPTA ligand in a 1:2 molar ratio.[25] Allow this mixture to stand for a few minutes to form the Cu(I)-ligand complex.

  • Reaction Initiation: Add the Cu(I)/THPTA complex to the protein-dye mixture. The final concentration of copper is typically in the range of 50-250 µM.[26]

  • Reduction: Immediately add the freshly prepared sodium ascorbate solution to the reaction mixture to a final concentration of 1-5 mM.[26]

  • Incubation: Gently mix the reaction and incubate at room temperature for 1-2 hours, protected from light.

  • Purification: Remove the unreacted dye and catalyst components by purifying the protein conjugate using an appropriate method, such as size-exclusion chromatography.

  • Analysis: Analyze the purified conjugate to determine the degree of labeling and purity using methods like SDS-PAGE with fluorescence imaging and mass spectrometry.

Experimental Protocol 2: SPAAC Labeling of Live Cells

This protocol outlines the labeling of cell surface glycans metabolically engineered to display azide groups with a DBCO-functionalized fluorescent dye.[27]

Workflow Diagram:

SPAAC_Protocol Start Start Metabolic_Labeling Culture Cells with Azide-Modified Sugar (e.g., Ac4ManNAz) for 1-3 days Start->Metabolic_Labeling Harvest_Cells Harvest and Wash Cells Metabolic_Labeling->Harvest_Cells SPAAC_Reaction Incubate Cells with DBCO-Dye Harvest_Cells->SPAAC_Reaction Wash_Cells Wash to Remove Unbound Dye SPAAC_Reaction->Wash_Cells Analyze Analyze by Flow Cytometry or Microscopy Wash_Cells->Analyze End End Analyze->End

Caption: Workflow for SPAAC labeling of live cells.

Materials:

  • Mammalian cells of interest

  • Cell culture medium

  • Azide-modified sugar (e.g., N-azidoacetylmannosamine, Ac4ManNAz)[27]

  • DBCO-functionalized fluorescent dye (e.g., AF488-DBCO)[27]

  • Phosphate-buffered saline (PBS)

  • Flow cytometer or fluorescence microscope

Procedure:

  • Metabolic Labeling: Culture the cells in their standard growth medium supplemented with an azide-modified sugar (e.g., 25-50 µM Ac4ManNAz) for 1-3 days.[27] This allows the cells' metabolic machinery to incorporate the azide groups onto cell surface glycans.

  • Cell Harvesting: Gently harvest the cells and wash them twice with PBS to remove any unincorporated azide sugar.

  • SPAAC Labeling: Resuspend the cells in fresh culture medium or PBS containing the DBCO-functionalized fluorescent dye (e.g., 10-50 µM).

  • Incubation: Incubate the cells with the dye for 30-60 minutes at 37°C, protected from light.

  • Washing: Wash the cells twice with PBS to remove any unbound dye.

  • Analysis: Analyze the labeled cells using flow cytometry to quantify the fluorescence intensity or by fluorescence microscopy to visualize the localization of the labeled glycans.[27]

Applications in Drug Discovery and Development

The distinct advantages of CuAAC and SPAAC have led to their widespread adoption in various stages of the drug discovery and development pipeline.

CuAAC has proven invaluable for:

  • High-Throughput Screening: The speed and reliability of CuAAC make it ideal for rapidly synthesizing large libraries of compounds for screening against biological targets.[28]

  • Lead Optimization: The triazole linkage formed by CuAAC is metabolically stable and can act as a rigid linker or a bioisostere for other functional groups, aiding in the optimization of lead compounds.[4]

  • Synthesis of Antibody-Drug Conjugates (ADCs): CuAAC is a robust method for conjugating cytotoxic payloads to antibodies for targeted cancer therapy, particularly in in vitro settings.[25]

SPAAC has revolutionized:

  • In Vivo Imaging: The biocompatibility of SPAAC allows for the labeling and tracking of biomolecules in living organisms, providing unprecedented insights into biological processes and disease progression.[16]

  • Targeted Drug Delivery: SPAAC can be used to conjugate targeting ligands to drug-loaded nanoparticles or to trigger the release of a drug at a specific site in the body.[1]

  • Elucidation of Drug Mechanisms of Action: By labeling drug molecules with bioorthogonal handles, SPAAC enables the identification of their cellular targets and the visualization of their distribution within cells.

Conclusion: A Symbiotic Toolkit for Chemical Innovation

In the final analysis, CuAAC and SPAAC should not be viewed as competing technologies but rather as a complementary and powerful toolkit for chemical biology and drug development. The choice between them is not a matter of inherent superiority but of strategic application. For rapid, efficient, and cost-effective in vitro conjugations where biocompatibility is not the primary concern, CuAAC remains an unparalleled choice. Conversely, when the experimental stage moves into the complex and delicate environment of living cells and organisms, the catalyst-free nature of SPAAC makes it the indispensable method. By understanding the nuances of their mechanisms, kinetics, and practical implementation, researchers can harness the full potential of these remarkable "click" reactions to drive innovation and accelerate the development of new diagnostics and therapeutics.

References

  • Hein, J. E., & Fokin, V. V. (2010). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews, 39(4), 1302-1315. [Link]

  • Ghafoor, A., et al. (2019). Recent applications of click chemistry in drug discovery. Expert Opinion on Drug Discovery, 14(7), 679-690. [Link]

  • Zhan, P., et al. (2019). Recent applications of click chemistry in drug discovery. ResearchGate. [Link]

  • Sletten, E. M., & Bertozzi, C. R. (2009). Bioorthogonal chemistry: fishing for selectivity in a sea of functionality. Angewandte Chemie International Edition, 48(38), 6974-6998. [Link]

  • Jin, T. (2025). On the Mechanism of Copper(I)-Catalyzed Azide-Alkyne Cycloaddition. ResearchGate. [Link]

  • Ríos-Gutiérrez, M., et al. (2018). Understanding the mechanism and regioselectivity of the copper(i) catalyzed [3 + 2] cycloaddition reaction between azide and alkyne: a systematic DFT study. RSC Advances, 8(3), 1335-1346. [Link]

  • Wikipedia contributors. (2024, January 29). Bioorthogonal chemistry. In Wikipedia, The Free Encyclopedia. [Link]

  • Rostovtsev, V. V., et al. (2002). A stepwise Huisgen cycloaddition process: copper(I)-catalyzed regioselective "ligation" of azides and terminal alkynes. Angewandte Chemie International Edition, 41(14), 2596-2599. [Link]

  • Cozier, G. E., et al. (2022). Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights. Organometallics, 41(15), 1947-1961. [Link]

  • Dommerholt, J., et al. (2010). Readily accessible bicyclononynes for bioorthogonal labeling and three-dimensional imaging of living cells. Angewandte Chemie International Edition, 49(49), 9422-9425. [Link]

  • Sletten, E. M., & Bertozzi, C. R. (2011). From Mechanism to Mouse: A Tale of Two Bioorthogonal Reactions. Accounts of Chemical Research, 44(9), 666-676. [Link]

  • CAS. (2022). Bioorthogonal chemistry: A review of its diverse applications in science and medicine. [Link]

  • Taylor & Francis Online. (n.d.). Advances in click chemistry for drug discovery and development. [Link]

  • Plass, T., et al. (2015). Labeling proteins on live mammalian cells using click chemistry. Nature Protocols, 10(4), 534-546. [Link]

  • Semantic Scholar. (n.d.). Applications of Bioorthogonal Chemistry in Tumor-Targeted Drug Discovery. [Link]

  • IT Medical Team. (2021). A Novel Loom of Click Chemistry in Drug Discovery. [Link]

  • ChemRxiv. (n.d.). Beyond Traditional SPAAC: Achieving Orthogonality and Rapid Kinetics with Fluoroalkyl Azides. [Link]

  • ResearchGate. (n.d.). Second-order reaction rate constants for different cyclooctyne systems with benzyl azide at room temperature. [Link]

  • Wang, H., et al. (2023). Designing Bioorthogonal Reactions for Biomedical Applications. Molecules, 28(13), 5081. [Link]

  • ResearchGate. (n.d.). Labeling proteins on live mammalian cells using click chemistry. [Link]

  • DergiPark. (n.d.). The Use of Click Chemisty in Drug Development Applications. [Link]

  • Hong, V., et al. (2011). Copper-Catalyzed Azide-Alkyne Click Chemistry for Bioconjugation. Current protocols in chemical biology, 3(4), 173-185. [Link]

  • Ning, X., et al. (2010). Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis. Angewandte Chemie International Edition, 49(18), 3242-3245. [Link]

  • Jiang, H., et al. (2014). Development and Applications of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) as a Bioorthogonal Reaction. Sensors, 14(12), 23486-23510. [Link]

  • Wang, W., et al. (2013). Copper-catalyzed click reaction on/in live cells. Chemical science, 4(7), 2736-2740. [Link]

  • McNelles, S. A., et al. (2019). Strain-Promoted Azide-Alkyne Cycloaddition-Mediated Step-Growth Polymerization. Macromolecules, 52(19), 7216-7223. [Link]

  • ResearchGate. (n.d.). SPAAC second-order rate constants for [n+1]CPPs. These constants were measured via quantitative ¹H NMR in deuterated DMSO. [Link]

  • Rodionov, V. O., et al. (2007). Ligand-Accelerated Cu-Catalyzed Azide−Alkyne Cycloaddition: A Mechanistic Report. Journal of the American Chemical Society, 129(42), 12696-12704. [Link]

  • Morey, T. M., et al. (2021). SPAAC Pulse-Chase: A Novel Click Chemistry-Based Method to Determine the Half-Life of Cellular Proteins. Frontiers in Cell and Developmental Biology, 9, 730872. [Link]

  • Presolski, S. I., et al. (2007). Tailored Ligand Acceleration of the Cu-Catalyzed Azide-Alkyne Cycloaddition Reaction: Practical and Mechanistic Implications. Journal of the American Chemical Society, 129(42), 12705-12712. [Link]

  • Wu, Y., et al. (2022). Experimental and theoretical elucidation of SPAAC kinetics for strained alkyne-containing cycloparaphenylenes. Nature Communications, 13(1), 1-9. [Link]

  • AxisPharm. (2024). Alkyne-Azide Click Chemistry Protocol for ADCs. [Link]

  • Royal Society of Chemistry. (2025). Ligand tricks for faster clicks: bioconjugation via the CuAAC reaction. [Link]

  • ResearchGate. (n.d.). Copper-Catalyzed Azide-Alkyne Click Chemistry for Bioconjugation. [Link]

  • Peschke, S., et al. (2018). Live Monitoring of Strain‐Promoted Azide Alkyne Cycloadditions in Complex Reaction Environments by Inline ATR‐IR Spectroscopy. Chemistry–A European Journal, 24(53), 14092-14096. [Link]

  • Zeglis, B. M., et al. (2013). The Growing Impact of Bioorthogonal Click Chemistry on the Development of Radiopharmaceuticals. Journal of Nuclear Medicine, 54(3), 329-332. [Link]

  • Jena Bioscience. (n.d.). "Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation". In: Current Protocols in Chemical Biology. [Link]

  • Kim, J., et al. (2019). Click Chemistry as a Tool for Cell Engineering and Drug Delivery. Pharmaceutics, 11(1), 14. [Link]

  • Creative Biolabs. (n.d.). Bioorthogonal Click Chemistry for Imaging and Targeted Drug Delivery. [Link]

  • ACS Omega. (2024). Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications. [Link]

  • Journal of the American Chemical Society. (2022). Systematic Evaluation of Bioorthogonal Reactions in Live Cells with Clickable HaloTag Ligands: Implications for Intracellular Imaging. [Link]

  • ResearchGate. (n.d.). (a) The observed pseudo first order rate constant for the CuAAC reaction of benzyl azide and phenyl acetylene in liquid ammonia as a function of the concentration of copper(I) catalyst at 25 °C. [Link]

  • Presolski, S. I., et al. (2011). Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation. Current protocols in chemical biology, 3(4), 153-162. [Link]

Sources

Efficacy comparison of different linker architectures in PROTAC design

Author: BenchChem Technical Support Team. Date: February 2026

Core Directive: The "Goldilocks" Dilemma in Linkerology

In the early days of Proteolysis-Targeting Chimeras (PROTACs), linkers were viewed merely as passive connectors—simple bridges to join a warhead (POI ligand) and an anchor (E3 ligase ligand). This view is obsolete. Today, "Linkerology" is a precise science. The linker is a critical determinant of thermodynamic cooperativity (


), cell permeability, and metabolic stability.

This guide moves beyond basic definitions to provide a comparative efficacy analysis of the three dominant linker architectures: PEG (Polyethylene Glycol) , Alkyl Chains , and Rigid/Cyclic motifs .[1] We will evaluate how each architecture influences the formation of the productive ternary complex (


) and subsequent ubiquitination.

Comparative Analysis: Linker Architectures

The choice of linker architecture forces a trade-off between solubility, permeability, and conformational restriction.[1][2][3]

A. PEG Linkers (The Hydrophilic Standard)[4]
  • Architecture: Repeating ethylene glycol units (

    
    ).
    
  • Mechanism: High flexibility creates a "entropic sink," allowing the PROTAC to sample many conformations to find the optimal binding interface. The oxygen atoms improve water solubility (critical for high molecular weight PROTACs).

  • Efficacy Profile:

    • Pros: Excellent solubility; easy to synthesize; reduces aggregation.

    • Cons: High TPSA (Topological Polar Surface Area) often limits cell permeability; susceptible to oxidative metabolism (N-dealkylation) by CYPs.

B. Alkyl Linkers (The Permeability Booster)
  • Architecture: Saturated hydrocarbon chains (

    
    )n.
    
  • Mechanism: Hydrophobic nature drives the molecule into the lipid bilayer, enhancing passive permeability.

  • Efficacy Profile:

    • Pros: Superior cell permeability compared to PEGs of equal length; metabolically stable against glycosidases/esterases.

    • Cons: Poor aqueous solubility; "greasy" nature can lead to non-specific binding and entrapment in membranes.

C. Rigid & Click Linkers (The Precision Tools)
  • Architecture: Piperazines, Piperidines, Triazoles (Click chemistry), or Alkynes.

  • Mechanism: These linkers reduce the entropic penalty of binding by "pre-organizing" the PROTAC into a bioactive conformation.[1] They can force specific protein-protein interactions (PPIs) that enhance cooperativity (

    
    ).
    
  • Efficacy Profile:

    • Pros: High metabolic stability; can drastically improve potency (

      
      ) and selectivity (isoform discrimination); Triazoles are synthetically modular.
      
    • Cons: Requires extensive structural modeling (SBDD) to design; harder to synthesize than linear chains.

Summary of Physicochemical Properties[5][6]
FeaturePEG LinkersAlkyl LinkersRigid/Cyclic Linkers
Solubility High (Hydrophilic)Low (Lipophilic)Moderate
Cell Permeability Low to ModerateHighModerate (Structure dependent)
Metabolic Stability Low (Oxidative cleavage)HighVery High
Entropic Penalty High (Flexible)High (Flexible)Low (Pre-organized)
Primary Use Case Initial screening; Solubility fixImproving cell entryOptimizing Selectivity/Potency

Mechanistic Case Studies: Linker Impact on Efficacy

Case Study 1: BTK Degraders (Length Sensitivity)

Research by Zorba et al. (2018) on Bruton's Tyrosine Kinase (BTK) degraders demonstrated that linker length is not just about spanning distance—it dictates the "Hook Effect" and cooperativity.

  • Experiment: A library of Ibrutinib-Pomalidomide PROTACs with PEG linkers ranging from 5 to 25 atoms.

  • Result: Short linkers (<12 atoms) were inactive despite binding both targets individually. They caused steric clashes between BTK and Cereblon (CRBN).

  • Key Insight: Longer PEG linkers alleviated the clash, but excessive length reduced cooperativity. The optimal efficacy (

    
    ) was found in the "Goldilocks" zone (12-16 atoms).
    
Case Study 2: BRD4 Degraders (Rigidity vs. Flexibility)

The BET bromodomain degrader MZ1 uses a PEG linker. While potent, it degrades BRD2, BRD3, and BRD4.[4]

  • Innovation: Testa et al. (2020) designed a macrocyclic version of MZ1, effectively "freezing" the linker conformation.

  • Result: The macrocyclic PROTAC locked the ternary complex into a specific geometry that favored BRD4 over BRD2/3.

  • Key Insight: Rigidifying the linker improved selectivity (discriminating between homologous domains) and potency by reducing the energetic cost of ternary complex formation.

Experimental Protocols

Protocol A: Ternary Complex Cooperativity Assay (TR-FRET)

Objective: Quantify the stability of the POI:PROTAC:E3 complex and calculate the cooperativity factor (


).

Materials:

  • Recombinant POI (tagged, e.g., GST-POI).

  • Recombinant E3 Ligase (tagged, e.g., His-E3).

  • Fluorophore-labeled antibodies (e.g., Anti-GST-Tb, Anti-His-d2).

  • PROTAC titration series.[5]

Workflow:

  • Preparation: Dilute proteins to 50 nM in assay buffer (50 mM HEPES pH 7.5, 100 mM NaCl, 0.1% Pluronic F-127).

  • Incubation: Mix POI, E3, and PROTAC in a 384-well plate. Incubate for 60 mins at RT to reach equilibrium.

  • Detection: Add TR-FRET donor/acceptor antibodies. Incubate for 60 mins.

  • Measurement: Read on a plate reader (Excitation: 337 nm; Emission: 665 nm / 620 nm).

  • Analysis: Plot FRET signal vs. log[PROTAC].

    • Calculation:

      
      . Values 
      
      
      
      indicate positive cooperativity.
Protocol B: High-Throughput Degradation Assay (HiBiT)

Objective: Rapidly screen linker efficacy in live cells.

Workflow:

  • Cell Engineering: CRISPR-knockin of an 11-amino acid HiBiT tag to the endogenous POI locus.

  • Treatment: Seed cells (5,000/well) in 96-well plates. Treat with PROTACs (10-point dose response) for 6–24 hours.

  • Lysis & Detection: Add Nano-Glo® HiBiT Lytic Reagent (contains LgBiT protein and substrate). LgBiT binds HiBiT to reconstitute NanoLuc luciferase.

  • Readout: Measure luminescence. Signal is directly proportional to intracellular POI levels.

  • Output: Calculate

    
     (potency) and 
    
    
    
    (efficacy).

Visualization: Mechanism & Workflow

Diagram 1: The Linker's Role in Ternary Complex Formation

This diagram illustrates how linker architecture dictates the equilibrium between binary binding (non-productive) and ternary complex formation (productive).

PROTAC_Mechanism cluster_inputs Components POI Target Protein (POI) Binary Binary Complex (Non-Productive) POI->Binary + PROTAC E3 E3 Ligase PROTAC PROTAC (Linker) PROTAC->Binary Ternary Ternary Complex (Productive) Binary->Ternary Cooperativity (α) Linker Dependent Ubiquitination Poly-Ubiquitination Ternary->Ubiquitination E2 Transfer Degradation Proteasomal Degradation Ubiquitination->Degradation 26S Proteasome LinkerNote Linker Impact: 1. Length: Avoids steric clash 2. Rigidity: Pre-organizes complex 3. Composition: Permeability LinkerNote->Ternary

Caption: The critical path from binary binding to degradation. The linker determines the efficiency of the step from Binary to Ternary Complex.[1]

Diagram 2: Experimental Optimization Workflow

A logical flow for screening linkers to optimize efficacy.

Linker_Optimization cluster_Phase1 Phase 1: Library Synthesis cluster_Phase2 Phase 2: Biochemical Screening cluster_Phase3 Phase 3: Cellular Validation Start Warhead & E3 Ligand Identified Step1 Synthesize PEG Library (n=2 to n=10) Start->Step1 Step2 Synthesize Alkyl Library (C4 to C12) Start->Step2 TRFRET TR-FRET Assay (Measure Cooperativity) Step1->TRFRET Step2->TRFRET Filter1 Select High α Candidates TRFRET->Filter1 HiBiT HiBiT / Western Blot (Measure DC50, Dmax) Filter1->HiBiT Passed Optimization Optimization Loop: Switch to Rigid/Click Linker if Permeability/Selectivity is poor Filter1->Optimization Failed Permeability NanoBRET Intracellular Target Engagement HiBiT->Permeability Permeability->Optimization Low Permeability

Caption: Iterative workflow for selecting the optimal linker architecture based on cooperativity and cellular permeability.

References

  • Troup, R. I., Fallan, C., & Baud, M. G. J. (2020).[2] Current strategies for the design of PROTAC linkers: a critical review. Exploration of Targeted Anti-tumor Therapy, 1(5), 273-312.[2] Link

  • Zorba, A., et al. (2018). Delineating the role of cooperativity in the design of potent PROTACs for BTK. Proceedings of the National Academy of Sciences, 115(31), E7285-E7292. Link

  • Testa, A., et al. (2020). Macrocyclic PROTACs: Converting the PROTAC MZ1 into a Macrocyclic Degrader with Improved Potency and Selectivity. Angewandte Chemie International Edition, 59(4), 1727-1734. Link

  • Sun, X., et al. (2018). PROTACs: great opportunities for academia and industry. Signal Transduction and Targeted Therapy, 3, 31. Link

  • Beresford, A. P., et al. (2019). Metabolism of PROTACs: Optimizing Linkers for Stability. Journal of Medicinal Chemistry, 62(24), 11357–11370. Link

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of N-(Azido-PEG3)-N-Boc-PEG4-NHS Ester

Author: BenchChem Technical Support Team. Date: February 2026

For the modern researcher navigating the complexities of bioconjugation and drug development, the proper handling and disposal of specialized chemical reagents is paramount. This guide provides an in-depth, procedural framework for the safe disposal of N-(Azido-PEG3)-N-Boc-PEG4-NHS ester, a trifunctional linker embodying reactive moieties that demand careful consideration. Our approach moves beyond a simple checklist, delving into the chemical rationale behind each step to ensure a culture of safety and scientific integrity within your laboratory.

The structure of this compound presents a unique set of disposal challenges due to its three distinct functional groups: a potentially energetic organic azide, a moisture-sensitive N-hydroxysuccinimide (NHS) ester, and a stable tert-butyloxycarbonyl (Boc) protected amine. Each of these groups requires a specific deactivation procedure to mitigate potential hazards before the compound can be safely consigned to the chemical waste stream. This guide will address each in a sequential and logical manner.

Core Principles of Disposal: A Multi-Functional Approach

The disposal of this compound is not a singular event but a multi-step process designed to neutralize each reactive functional group in a controlled manner. The primary hazards are associated with the azide group's potential for explosive decomposition and the reactivity of the NHS ester. Therefore, the disposal strategy is as follows:

  • Quenching of the Azide Group: This is the most critical step and must be performed first to eliminate the primary explosion hazard.

  • Hydrolysis of the NHS Ester: This step deactivates the reactive ester, preventing unintended reactions in the waste container.

  • Disposal of the Inert PEG Moiety: Once the reactive groups are neutralized, the remaining molecule, a modified polyethylene glycol (PEG), can be disposed of according to institutional and local regulations.

It is imperative that all disposal procedures are conducted in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[1][2]

Quantitative Hazard Assessment

A key aspect of safe chemical handling is understanding the stability of the compounds being used. For organic azides, two empirical rules provide a useful, albeit preliminary, assessment of their energetic potential: the Carbon to Nitrogen (C/N) ratio and the "Rule of Six".[3]

MetricCalculation for C28H49N5O13AssessmentRationale
Carbon to Nitrogen Ratio (C/N) 28 Carbons / 5 Nitrogens = 5.6Relatively StableA C/N ratio greater than 3 suggests a lower risk of explosive decomposition.[3]
"Rule of Six" (28 Carbons + 13 Oxygens) / 5 Nitrogens = 8.2Relatively StableA ratio of at least six "heavy" atoms (carbon or other atoms of similar size) per energetic group (azide) indicates sufficient dilution to render the compound less hazardous.[3]

Despite these favorable metrics, it is crucial to treat all organic azides as potentially hazardous and to handle them with the utmost care.[3]

Step-by-Step Disposal Protocol

This protocol is designed for the safe and effective neutralization of this compound.

Part 1: Quenching the Organic Azide

The azide group is reduced to a stable amine using a carefully controlled reaction with sodium nitrite and sulfuric acid.[4][5] This process must be performed with strict adherence to the order of reagent addition to prevent the formation of highly toxic and explosive hydrazoic acid (HN₃).[4][5]

Materials:

  • Waste this compound (solid or in a compatible solvent)

  • 20% aqueous solution of sodium nitrite (NaNO₂)

  • 20% aqueous solution of sulfuric acid (H₂SO₄)

  • Starch-iodide paper

  • Dilute sodium hydroxide (NaOH) solution for neutralization

  • Appropriately labeled hazardous waste container

Procedure:

  • Preparation: In a three-necked flask equipped with a stirrer and a dropping funnel, dissolve the waste this compound in water to a concentration not exceeding 5%.[5] If the waste is in an organic solvent, it should be removed under reduced pressure if possible, or the quenching should be performed in a biphasic system with vigorous stirring.

  • Addition of Sodium Nitrite: With continuous stirring, add a 20% aqueous solution of sodium nitrite. For every gram of the azide compound, use at least 1.5 grams of sodium nitrite.[4] This represents a significant excess to ensure complete reaction.

  • Acidification: Crucially, only after the sodium nitrite has been added , slowly add a 20% aqueous solution of sulfuric acid dropwise from the dropping funnel until the solution is acidic, as confirmed by pH paper.[4][5] The reaction will produce nitrogen oxides, which should be vented through the fume hood.

  • Verification of Complete Quenching: Once the evolution of gas has ceased, test the solution for the presence of excess nitrite by dipping a strip of starch-iodide paper into the mixture. A blue color indicates that excess nitrite is present and the azide has been completely quenched.[4][5]

  • Neutralization: After confirming complete quenching, neutralize the acidic solution to a pH between 6 and 9 by the slow addition of a dilute sodium hydroxide solution.[4]

Disposal_Workflow cluster_prep Preparation cluster_azide Step 1: Azide Quenching cluster_nhs Step 2: NHS Ester Hydrolysis cluster_final Step 3: Final Disposal start Start: Waste this compound add_nitrite Add 20% Sodium Nitrite Solution start->add_nitrite add_acid Slowly Add 20% Sulfuric Acid add_nitrite->add_acid CRITICAL ORDER test_quench Test with Starch-Iodide Paper add_acid->test_quench add_base Add 1M NaOH Solution test_quench->add_base Quench Complete (Blue Paper) hydrolyze Stir for Several Hours add_base->hydrolyze neutralize Neutralize to pH 6-8 hydrolyze->neutralize containerize Transfer to Labeled Waste Container neutralize->containerize end_point Dispose via Institutional Hazardous Waste Program containerize->end_point

Part 2: Hydrolysis of the NHS Ester

With the azide group safely converted to an amine, the next step is to hydrolyze the reactive NHS ester. NHS esters are susceptible to hydrolysis, which breaks the ester linkage to form the corresponding carboxylate and N-hydroxysuccinimide, both of which are less reactive.[6][7]

Procedure:

  • Basification: To the neutralized solution from Part 1, add a 1 M solution of sodium hydroxide until the pH is basic (pH > 9).

  • Hydrolysis: Allow the solution to stir at room temperature for several hours to ensure complete hydrolysis of the NHS ester. The rate of hydrolysis is significantly faster at higher pH.[7]

Part 3: Final Waste Collection and Disposal

After the sequential deactivation of the azide and NHS ester groups, the remaining molecule is a relatively inert, water-soluble PEG derivative.

Procedure:

  • Final Neutralization: Carefully neutralize the basic solution to a pH between 6 and 8 by the slow addition of a 1 M hydrochloric acid (HCl) solution.[6] Monitor the pH using pH paper.

  • Containerization: Transfer the final neutralized aqueous solution into a clearly labeled hazardous waste container.[6] The label should accurately reflect the contents, for example: "Waste N-(Amino-PEG3)-N-Boc-PEG4-Carboxylate and N-hydroxysuccinimide solution".

  • Disposal: The containerized waste should be disposed of through your institution's hazardous waste management program.[3][8][9] Never pour this or any other chemical waste down the drain.[8][10]

Emergency Procedures: Spills and Accidental Contact

In the event of a spill, evacuate personnel to a safe area and remove all sources of ignition.[1] For small spills, absorb the material with an inert absorbent, such as vermiculite or sand, and place it in a sealed container for disposal following the protocol above. For larger spills, contact your institution's environmental health and safety department immediately.

If the material comes into contact with the skin or eyes, flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention.[1]

Conclusion: A Commitment to Laboratory Safety

The proper disposal of this compound is a critical aspect of responsible laboratory practice. By understanding the chemistry of each functional group and following a systematic deactivation protocol, researchers can ensure the safety of themselves, their colleagues, and the environment. This guide provides the foundational knowledge and procedural steps to achieve this, fostering a culture of safety that extends beyond the product itself.

References

  • University of Victoria. (2022, May 18). Azides. Retrieved from [Link]

  • Carl ROTH. Safety Data Sheet: N-Hydroxysuccinimide. Retrieved from [Link]

  • GLITHERM. Safety data sheet - polyethylene glycol 200. Retrieved from [Link]

  • AxisPharm. This compound. Retrieved from [Link]

  • University of Illinois Division of Research Safety. (2019, September 19). Sodium Azide NaN3. Retrieved from [Link]

  • University of Pittsburgh. (2013, February 1). Safe Handling of Azides. Retrieved from [Link]

  • University of New Mexico Chemistry. (2021, February 16). Standard Operating Procedure Safe Handling of Azido Compounds. Retrieved from [Link]

  • UCSB. SODIUM AZIDE AND ORGANIC AZIDES. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, August 15). Sodium Azide. Retrieved from [Link]

  • ResearchGate. (2017, June 21). What happens to NHS after hydrolysis of NHS-ester?. Retrieved from [Link]

  • Organic Chemistry Portal. Boc-Protected Amino Groups. Retrieved from [Link]

  • Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]

  • Chemistry For Everyone. (2025, February 18). How To Dispose Of Polyethylene Glycol?. YouTube. Retrieved from [Link]

  • Carl ROTH. Safety Data Sheet: Polyethylene glycol. Retrieved from [Link]

  • US EPA. (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories. Retrieved from [Link]

  • Master Organic Chemistry. Amine Protection and Deprotection. Retrieved from [Link]

  • G-Biosciences. (2015, October 22). How to determine reactivity of NHS esters on biotinylation and cross-linking reagents. Retrieved from [Link]

  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories. Retrieved from [Link]

  • Vermont Department of Environmental Conservation. Disposal of Propylene Glycol, Ethylene Glycol, and Polyethylene Glycol in Septic Systems. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable Reagent Guides. BOC Deprotection. Retrieved from [Link]

  • University of Pennsylvania EHRS. LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. Retrieved from [Link]

  • UGA Environmental Safety Division. Compatibility Guide. Retrieved from [Link]

  • ACS Publications. (2024, April 25). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow | Organic Process Research & Development. Retrieved from [Link]

  • Case Western Reserve University. Handling Azide Compounds Qinmo Luo Laboratory Safety Standard Operating Procedure (SOP). Retrieved from [Link]

  • ResearchGate. (2021, July 14). How do I properly dispose of EDC/NHS waste used for antibody immobilization?. Retrieved from [Link]

  • Northwestern University. (2023, February 27). Hazardous Waste Disposal Guide. Retrieved from [Link]

  • ACS Publications. Succinimidyl Ester Surface Chemistry: Implications of the Competition between Aminolysis and Hydrolysis on Covalent Protein Immobilization | Langmuir. Retrieved from [Link]

  • Hebei Boze Chemical Co.,Ltd. (2023, July 4). BOC deprotection. Retrieved from [Link]

  • Wikipedia. Organic azide. Retrieved from [Link]

  • Office of Environmental Health and Safety. Chemical Compatibility Chart. Retrieved from [Link]

Sources

Personal Protective Equipment & Handling Guide: N-(Azido-PEG3)-N-Boc-PEG4-NHS Ester

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Dual-Protection Mandate

As a Senior Application Scientist, I emphasize that handling N-(Azido-PEG3)-N-Boc-PEG4-NHS ester requires a "Dual-Protection" strategy. You are not merely protecting yourself from a chemical irritant; you are protecting a highly reactive, moisture-sensitive reagent from environmental degradation.

This heterobifunctional linker contains three distinct reactive moieties, each dictating specific safety and logistical protocols:

  • NHS Ester: Extremely moisture-sensitive; hydrolyzes rapidly in air/water.

  • Azide (

    
    ):  Potential shock sensitivity (low in this organic format, but critical for disposal) and "Click" chemistry handle.
    
  • Boc Group: Acid-labile protecting group requiring specific pH management.

Risk Assessment & Hazard Identification

Before selecting PPE, we must define the specific hazards associated with this molecule's functional groups.

Functional GroupHazard ClassMechanism of Failure/Risk
NHS Ester Sensitizer / Irritant Acylates proteins upon contact with skin/mucous membranes. Can cause immune sensitization. Reagent Risk: Hydrolysis by atmospheric moisture destroys reactivity.
Azide (

)
Explosive Potential While organic azides with

are generally stable, contact with copper, lead, or brass (plumbing) can form highly explosive metal azides.
PEG Backbone Solvent Carrier The PEG chain increases solubility. If dissolved in DMSO/DMF , the solvent can carry the toxicant through standard nitrile gloves.

Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is insufficient if the carrier solvent is ignored. Most conjugations with this linker occur in DMSO or DMF , which permeate standard nitrile gloves in minutes.

PPE CategoryRecommendationScientific Rationale
Hand Protection Double-gloving Strategy Inner: Nitrile (4 mil)Outer: Nitrile (minimum 5 mil) or LaminateDMSO/DMF Permeation: Standard nitrile degrades in DMSO (<10 min). Double gloving provides a "buffer zone" to remove the outer glove immediately upon splash contact.
Eye Protection Chemical Splash Goggles (ANSI Z87.1)Safety glasses are insufficient for powders. Goggles seal the eyes against airborne particulates during weighing.
Respiratory Fume Hood (Face velocity: 100 fpm)Prevents inhalation of lyophilized powder. N95 Respirator is only acceptable if a hood is unavailable (not recommended).
Body Protection Lab Coat (100% Cotton) Synthetic blends can melt onto skin if a solvent fire occurs. Cotton is preferred for organic chemistry.

Operational Protocol: Step-by-Step Handling

This protocol ensures the integrity of the NHS ester (preventing hydrolysis) while maintaining operator safety.

Phase 1: Retrieval & Equilibration (Critical Step)

Objective: Prevent condensation on the cold reagent.

  • Remove the vial from -20°C storage .

  • DO NOT OPEN the vial immediately.

  • Place the sealed vial in a desiccator or on the benchtop for 30–60 minutes .

    • Why? Opening a cold vial introduces atmospheric moisture, which condenses on the solid and hydrolyzes the NHS ester, rendering it inactive before you even begin.

Phase 2: Weighing & Solubilization

Objective: Create a stock solution without exposure.

  • Workspace: Clear a fume hood. Ensure no open vessels of water or amine-containing buffers (Tris, Glycine) are nearby.

  • Tools: Use a clean, dry spatula. Avoid metal spatulas if possible to minimize azide-metal contact risks; plastic or glass is preferred.

  • Solvent: Use Anhydrous DMSO or DMF (stored over molecular sieves).

    • Note: Do not use "wet" solvent. Water competes with the amine for the NHS ester.[1]

  • Dissolution: Dissolve the reagent immediately. Do not store the solid in the open.

    • Self-Validation: The solution should be clear. Turbidity suggests moisture contamination or hydrolysis.

Phase 3: Reaction Setup
  • Buffer Selection: Use Phosphate (PBS), Bicarbonate, or HEPES at pH 7.2–8.0.

    • Prohibited Buffers:Tris, Glycine, or Histidine . These contain primary amines that will react with the NHS ester, consuming your reagent.[1][2]

  • Addition: Add the NHS-ester stock solution to your protein/amine sample dropwise with agitation.

Disposal & Decontamination Plan

Strict Adherence Required: Improper disposal of azides can create explosive plumbing hazards.[3]

Decontamination of Spills
  • Solid Spill: Cover with paper towels wet with soap and water . Do not use acidic solutions (risk of hydrazoic acid formation).

  • Solvent Spill: Absorb with vermiculite or spill pads. Place in a sealed bag labeled "Hazardous Waste - Azide/Organic".

Waste Disposal[3][4][5][6][7]
  • Quenching NHS: Add saturated Tris-HCl or Glycine to the reaction waste. This reacts with any unreacted NHS ester, neutralizing the acylation hazard.

  • Azide Disposal:

    • NEVER pour azide solutions down the sink.[4]

    • Collect in a dedicated carboy labeled "Aqueous Waste: Azide Contaminated" .

    • Ensure the waste container pH is > 9 (basic) to prevent formation of volatile

      
       (Hydrazoic acid).
      

Visual Workflow: Safe Handling Loop

SafeHandling Start Start: Remove from -20°C Equilibrate Equilibrate to RT (30-60 min) (Keep Sealed) Start->Equilibrate Prevent Condensation Inspect Check Appearance (Solid/Oil vs. Sticky) Equilibrate->Inspect Weigh Weigh in Fume Hood (Avoid Metal Contact) Inspect->Weigh If Dry Waste Disposal: Azide Waste Container (NO SINK DISPOSAL) Inspect->Waste If Hydrolyzed (Gooey) Solubilize Dissolve: Anhydrous DMSO/DMF (Double Glove Required) Weigh->Solubilize React Reaction: Amine-Free Buffer (PBS/HEPES, No Tris) Solubilize->React Immediate Use Quench Quench: Add Tris/Glycine React->Quench Post-Reaction Quench->Waste Neutralized

Caption: Operational workflow emphasizing the critical equilibration step to prevent hydrolysis and the segregation of azide waste.

References

  • University of California, Santa Barbara (UCSB). (2022). Standard Operating Procedure: Organic Azides. UCSB Environmental Health & Safety.[5] [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(Azido-PEG3)-N-Boc-PEG4-NHS ester
Reactant of Route 2
Reactant of Route 2
N-(Azido-PEG3)-N-Boc-PEG4-NHS ester

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.